Rubidazon
Description
Propriétés
Formule moléculaire |
C34H35N3O10 |
|---|---|
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+ |
Clé InChI |
FBTUMDXHSRTGRV-ODQASSKESA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
SMILES isomérique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Synonymes |
daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |
Origine du produit |
United States |
Foundational & Exploratory
Chemical Structure Analysis: Rubidazone vs. Daunorubicin
Executive Summary
This guide provides a rigorous structural and functional analysis comparing Daunorubicin (DNR) , the parent anthracycline antibiotic, with its semi-synthetic derivative, Rubidazone (Zorubicin) .
While Daunorubicin remains a cornerstone in acute myeloid leukemia (AML) therapy, its clinical utility is limited by cumulative dose-dependent cardiotoxicity. Rubidazone was engineered as a prodrug to alter pharmacokinetics and cellular uptake. The critical structural modification—the replacement of the C-13 ketone with a benzoylhydrazone moiety —imparts distinct physicochemical properties, notably acid-labile stability that facilitates lysosomotropic drug delivery.
This document details the chemical differentiation, spectroscopic characterization, and hydrolytic activation mechanisms required for the analysis of these compounds.
Part 1: Structural Elucidation & Comparative Chemistry
The fundamental difference between Daunorubicin and Rubidazone lies in the modification of the acetyl side chain at the C-9 position of the aglycone (daunomycinone).
Chemical Identity
-
Daunorubicin (DNR): Contains a C-13 carbonyl (ketone) group. This is the standard anthracycline pharmacophore.
-
Rubidazone (RBZ): The C-13 ketone is derivatized into a benzoylhydrazone . This removes the polarity of the ketone and adds a lipophilic aromatic system.
Physicochemical Comparison Table
| Feature | Daunorubicin (DNR) | Rubidazone (Zorubicin) | Impact of Modification |
| Formula | Addition of benzoylhydrazone ( | ||
| MW ( g/mol ) | 527.52 | 645.66 | Mass shift of +118.14 Da. |
| C-13 Center | Ketone ( | Hydrazone ( | Increases lipophilicity; acid-labile. |
| LogP (Calc) | ~1.68 | ~2.95 | RBZ is significantly more lipophilic, enhancing passive diffusion. |
| pKa (Sugar) | ~8.2 (Daunosamine | ~8.2 (Daunosamine | Basic center remains unchanged. |
| Solubility | High in aqueous acid | Lower in water; High in DMSO/MeOH | Requires organic co-solvent for stock prep. |
Structural Visualization
The following diagram illustrates the specific site of modification and the resulting electronic environment.
Figure 1: Structural divergence at the C-13 position. The benzoylhydrazone modification in Rubidazone alters the electronic and steric profile of the side chain.
Part 2: Spectroscopic Characterization
Distinguishing these compounds requires targeting the specific signals associated with the C-13 center.
Nuclear Magnetic Resonance (NMR)
The conversion of the ketone to a hydrazone causes distinct chemical shift changes.
-
Carbon-13 (
) NMR Diagnostic Shifts:-
DNR (Ketone): The C-13 carbonyl carbon resonates extremely downfield, typically
210–212 ppm . -
RBZ (Hydrazone): The C-13 signal shifts upfield due to the change in hybridization and shielding from the nitrogen, appearing in the imine range
150–160 ppm . -
Benzoyl Group: RBZ will display 4 additional aromatic carbon signals and a new amide carbonyl signal (~165 ppm).
-
-
Proton (
) NMR:-
Aromatic Region: RBZ shows extra multiplets in the
7.4–7.9 ppm region corresponding to the 5 protons of the benzoyl phenyl ring, overlapping with the intrinsic anthracycline aromatic protons (H-1, H-2, H-3).
-
Mass Spectrometry (MS) Fragmentation
In Electrospray Ionization (ESI), anthracyclines are prone to in-source fragmentation.[1][2][3][4]
-
Daunorubicin:
-
Precursor:
-
Primary Fragment: Loss of daunosamine sugar (glycosidic cleavage).
-
Aglycone Ion:
.
-
-
Rubidazone:
-
Precursor:
-
Critical Warning: The hydrazone bond is labile. High cone voltages can cause the loss of the benzoylhydrazone moiety, potentially generating a signal mimicking the DNR aglycone.
-
Target Fragment: Look for the loss of the benzoylhydrazine neutral loss or the intact aglycone-hydrazone species (
).
-
Part 3: The Prodrug Mechanism (Hydrolysis Kinetics)
Rubidazone acts as a prodrug. The biological rationale is that the hydrazone linkage is stable at neutral pH (bloodstream, pH 7.4) but hydrolyzes rapidly in the acidic environment of lysosomes (pH 4.5–5.0), releasing the active Daunorubicin intracellularly.
Hydrolysis Pathway
The reaction is acid-catalyzed. The protonation of the imine nitrogen makes the carbon susceptible to nucleophilic attack by water.
Figure 2: Acid-catalyzed hydrolysis pathway of Rubidazone to Daunorubicin. This conversion is the rate-limiting step for bioactivity.
Part 4: Experimental Protocols
Protocol: Stability-Indicating HPLC Assay
Objective: To quantify the hydrolysis rate of Rubidazone into Daunorubicin at varying pH levels.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Buffers: PBS (pH 7.4), Citrate Buffer (pH 5.0).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).
Workflow:
-
Stock Preparation: Dissolve Rubidazone in DMSO to 10 mM (avoid aqueous stock to prevent premature hydrolysis).
-
Incubation: Spike stock into Citrate Buffer (pH 5.0) and PBS (pH 7.4) to a final concentration of 50 µM. Incubate at 37°C.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately dilute 1:1 with cold Acetonitrile (stops hydrolysis and precipitates proteins if using plasma).
-
Chromatography:
-
Gradient: 20% B to 80% B over 15 minutes.
-
Detection: Fluorescence (Ex: 480 nm, Em: 590 nm) – Anthracyclines are naturally fluorescent.
-
-
Data Analysis:
-
Rubidazone will elute later (higher hydrophobicity, higher
). -
Daunorubicin will elute earlier.
-
Calculate half-life (
) by plotting vs. time.
-
Protocol: Structural Verification via 1H-NMR
Objective: Confirm the integrity of the hydrazone bond in a synthesized batch.
-
Solvent Choice: Use DMSO-d6 . Avoid
or acidic solvents ( can sometimes be acidic enough to degrade sensitive hydrazones over long scans). -
Acquisition: Standard 1H scan (16-32 scans).
-
Validation Criteria:
-
Integrate the aromatic region (7.0–8.0 ppm).
-
Daunorubicin: 3 aromatic protons (H-1, H-2, H-3).
-
Rubidazone: 8 aromatic protons (3 from anthracycline + 5 from benzoyl).
-
Ratio Check: The integral ratio of [Aromatic Region] : [H-10 signal (~5.0 ppm)] should be ~3:1 for DNR and ~8:1 for RBZ.
-
References
-
PubChem. (n.d.). Zorubicin (Rubidazone) Compound Summary. National Library of Medicine. Retrieved from [Link]
- Benjamin, R. S., Mason, J. W., & Billingham, M. E. (1978). Cardiac toxicity of adriamycin-DNA complex and rubidazone. Cancer Treatment Reports.
-
Tong, G. L., Cory, M., Lee, W. W., & Henry, D. W. (1978).[5] Antitumor anthracycline antibiotics.[5][6][7][8] Structure-activity and structure-cardiotoxicity relationships of rubidazone analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Alberts, D. S., & Van Daalen Wetters, T. (1976).[6] Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system. British Journal of Cancer.[6] Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. pak.elte.hu [pak.elte.hu]
- 5. Antitumor anthracycline antibiotics. Structure-activity and structure-cardiotoxicity relationships of rubidazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-activity relationships among daunorubicin and adriamycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | PDF or Rental [articles.researchsolutions.com]
Pharmacological Properties of Rubidazone Hydrochloride: A Technical Guide
Executive Summary
Rubidazone hydrochloride (Zorubicin) represents a critical evolution in anthracycline pharmacology, developed specifically to decouple the potent antileukemic efficacy of daunorubicin from its dose-limiting cardiotoxicity. As a semi-synthetic benzoylhydrazone derivative of daunorubicin, rubidazone functions as a stable prodrug. Its pharmacological distinctiveness lies in the hydrazone linkage at the C-13 position, which alters the pharmacokinetic profile and cellular uptake kinetics, thereby mitigating the acute myocardial concentration spikes associated with anthracycline-induced cardiomyopathy. This guide provides a rigorous analysis of its chemical properties, mechanism of action, and validated experimental protocols for research applications.
Chemical Identity & Structural Pharmacology
Rubidazone is distinguished by the substitution of the C-13 ketone of daunorubicin with a benzoylhydrazone moiety. This structural modification is not merely cosmetic; it fundamentally alters the lipophilicity and hydrolytic stability of the compound.
Structure-Activity Relationship (SAR)
-
Benzoylhydrazone Linkage: Increases lipophilicity compared to the parent daunorubicin, facilitating rapid cellular membrane permeation.
-
Prodrug Mechanism: The hydrazone bond is subject to hydrolytic cleavage in vivo, releasing the active daunorubicin moiety. The rate of this hydrolysis is the rate-limiting step for bioactivation, creating a "sustained-release" effect at the cellular level.
-
Daunosamine Sugar: Retains the amino sugar essential for DNA minor groove binding and topoisomerase II stabilization.
| Property | Specification |
| IUPAC Name | N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide hydrochloride |
| CAS Number | 54083-22-6 |
| Molecular Formula | C34H36ClN3O10 |
| Molecular Weight | 682.1 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL); Practically insoluble in water |
| Appearance | Red-orange crystalline powder |
Mechanism of Action
Rubidazone's efficacy is driven by its conversion to daunorubicin, yet its distinct kinetic profile warrants a specific mechanistic model. The compound acts as a dual-phase agent: first as a lipophilic transport vehicle, and second as an active DNA-intercalating payload.
Primary Signaling Pathway
-
Cellular Entry: Passive diffusion via the lipid bilayer (enhanced by the benzoylhydrazone group).
-
Intracellular Activation: Hydrolysis of the C-13 hydrazone yields free daunorubicin.
-
Nuclear Translocation: The active metabolite concentrates in the nucleus.
-
Target Engagement:
-
Intercalation: Inserts between GC base pairs, distorting the DNA helix.
-
Topo II Poisoning: Stabilizes the Topoisomerase II-DNA cleavable complex, preventing religation and causing Double-Strand Breaks (DSBs).[1]
-
-
Apoptosis: Accumulation of DSBs triggers p53-mediated apoptotic pathways.
Figure 1: Mechanism of action pathway for Rubidazone, highlighting the critical intracellular hydrolysis step required for activation.
Pharmacokinetics & Toxicology Profile
Pharmacokinetic Parameters
Rubidazone exhibits a longer plasma half-life compared to daunorubicin due to the stability of the hydrazone linkage.
| Parameter | Value (Approx.) | Notes |
| Plasma Stability | > 7 Hours | Stable in human plasma ex vivo; hydrolysis is cellular or hepatic. |
| Active Metabolite T1/2 | ~26.7 Hours | Refers to the generated Daunorubicin/Daunorubicinol. |
| Clearance | Biphasic/Triphasic | Hepatic metabolism is the primary clearance route. |
| Metabolites | Daunorubicin, Daunorubicinol | Daunorubicinol is also cardiotoxic.[2][3] |
Cardiotoxicity Mitigation
The primary advantage of rubidazone is the reduced incidence of acute cardiotoxicity.
-
Mechanism: The prodrug form prevents the high peak plasma concentrations ("bolus effect") of free daunorubicin that typically overwhelm cardiac antioxidant defenses (e.g., glutathione peroxidase).
-
ROS Generation: While the quinone moiety can still undergo redox cycling to produce superoxide anions, the controlled release limits the rate of ROS formation in cardiomyocytes.
Experimental Methodologies
Protocol: Preparation of Rubidazone Stock Solution
-
Rationale: Rubidazone is hydrolytically unstable in acidic aqueous media and insoluble in pure water. Proper solubilization is critical for assay reproducibility.
-
Reagents: DMSO (Anhydrous, Cell Culture Grade), PBS (pH 7.4).
Steps:
-
Weigh 5 mg of Rubidazone HCl powder.
-
Dissolve in 1 mL of 100% DMSO to create a 5 mg/mL Stock Solution . Vortex for 30 seconds until fully dissolved.
-
Aliquot into light-protective (amber) tubes. Store at -20°C.
-
Working Solution: Dilute the stock 1:1000 in culture medium immediately prior to use. Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
Protocol: In Vitro Cytotoxicity Assay (L1210 Leukemia Cells)
-
Objective: Determine IC50 values to assess potency.
-
Cell Line: L1210 Murine Leukemia (Suspension cells).
Workflow:
-
Seeding: Plate L1210 cells at a density of
cells/mL in RPMI-1640 + 10% FBS in 96-well plates. -
Treatment: Add Rubidazone (diluted in medium) at concentrations ranging from 0.01 µM to 10 µM. Include Daunorubicin as a positive control.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
Protocol: Ex Vivo Cardiotoxicity Assessment (Langendorff Heart)
-
Objective: Compare acute cardiac contractility changes between Rubidazone and Daunorubicin.
Figure 2: Workflow for the Langendorff isolated heart perfusion model used to assess acute cardiotoxicity.
Steps:
-
Isolation: Rapidly excise the heart from an anesthetized rabbit and arrest in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta and retrograde perfuse at constant pressure (80 mmHg) with oxygenated buffer (95% O2 / 5% CO2) at 37°C.
-
Pacing: Pace the heart electrically at 180 bpm.
-
Perfusion: Switch to buffer containing Rubidazone (17.6 mg/L) or Daunorubicin (10.6 mg/L) for 60 minutes.
-
Data Acquisition: Continuously record Left Ventricular Developed Pressure (LVDP) and the first derivative of pressure (dP/dt_max) as a measure of contractility.
-
Endpoint: A decrease in dP/dt_max indicates cardiotoxicity. Rubidazone typically shows a significantly slower rate of decline compared to Daunorubicin.
References
-
Benjamin, R. S., et al. (1976). "Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system." British Journal of Cancer, 34(1), 64-68. Link
-
Maral, R., et al. (1979).[4] "Biological activities of rubidazone." Cancer Chemotherapy and Pharmacology, 2(1), 31-35. Link
-
Jacquillat, C., et al. (1976).[5] "Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies."[5] Cancer, 37(2), 653-659.[5] Link
-
Sartiano, G. P., et al. (1979). "Mechanism of action of the anthracycline anti-tumor antibiotics, doxorubicin, daunomycin and rubidazone: preferential inhibition of DNA polymerase alpha." The Journal of Antibiotics, 32(10), 1038-1045. Link
-
Tong, G. L., et al. (1978). "Antitumor anthracycline antibiotics. Structure-activity and structure-cardiotoxicity relationships of rubidazone analogues." Journal of Medicinal Chemistry, 21(8), 732-737. Link
Sources
- 1. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activities of rubidazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Rubidazone Binding Affinity to DNA Topoisomerase II
This technical guide details the binding affinity, molecular mechanism, and experimental characterization of Rubidazone (Zorubicin) with DNA Topoisomerase II .
Executive Summary
Rubidazone (Zorubicin) is a semi-synthetic anthracycline antibiotic and a benzoylhydrazone derivative of daunorubicin . While it shares the core anthraquinone structure of its parent compound, the addition of a benzoylhydrazone moiety at the C-13 position significantly alters its pharmacokinetics, lipophilicity, and toxicity profile.
Functionally, Rubidazone acts as a Topoisomerase II (Topo II) poison .[1] It intercalates into DNA and stabilizes the transient Topo II-DNA cleavage complex , preventing DNA religation and inducing double-strand breaks (DSBs).[1] Although often characterized as a prodrug that hydrolyzes to daunorubicin, evidence suggests the benzoylhydrazone derivative possesses distinct cellular uptake kinetics and reduced cardiotoxicity compared to the parent compound.
Molecular Mechanism of Action
The efficacy of Rubidazone relies on the formation of a ternary complex between the drug, DNA, and the Topoisomerase II enzyme.
The Interfacial Poisoning Model
Unlike catalytic inhibitors (e.g., merbarone) that block ATP hydrolysis, Rubidazone functions as an interfacial poison .[1]
-
Intercalation: The planar anthraquinone ring intercalates between DNA base pairs (preferentially at 5'-GC-3' sites).[1]
-
Ternary Complex Formation: The drug-DNA complex is recognized by Topoisomerase II.[2] The drug stabilizes the "cleavable complex" state where the enzyme has covalently linked to the DNA backbone (via Tyrosine-782 in human Topo II
) but has not yet religated the strand. -
Replication Fork Collision: The stabilized protein-DNA adducts act as roadblocks to replication forks, converting transient single/double-strand breaks into permanent genomic damage, triggering apoptosis.[1]
Structural Impact of the Benzoylhydrazone Moiety
The benzoylhydrazone group at C-13 increases the molecule's lipophilicity compared to daunorubicin. This modification:
-
Enhances Cellular Uptake: Facilitates passive diffusion across the plasma membrane.
-
Modulates Hydrolysis: Intracellularly, the hydrazone linkage is susceptible to acid-catalyzed hydrolysis, slowly releasing the active daunorubicin species. This "slow-release" mechanism is hypothesized to lower peak plasma concentrations, thereby reducing cardiotoxic side effects associated with high peak levels of anthracyclines.[1]
Caption: Pathway illustrating the activation of Rubidazone and the formation of the cytotoxic ternary complex.
Binding Kinetics & Thermodynamics[3]
Quantifying the binding affinity of Rubidazone requires distinguishing between its DNA binding and its stabilization of the Topo II complex.
DNA Binding Affinity ( )
While direct
| Parameter | Value | Notes |
| Binding Constant ( | Measured for Daunorubicin (active metabolite) via fluorescence quenching [1, 2].[1] | |
| Binding Site Size ( | ~3 base pairs | Exclusion principle (neighbor exclusion model).[1] |
| Mode of Binding | Intercalation | Planar ring insertion; amino sugar sits in the minor groove. |
Topoisomerase II Inhibition ( )
The affinity for Topo II is typically measured functionally via the Relaxation Assay .[1] The
-
Daunorubicin
: (depending on cell line/assay conditions).[1] -
Rubidazone
: Typically comparable or slightly higher ( ) in in vitro assays due to the requirement for hydrolysis or steric hindrance of the benzoylhydrazone group before full intercalation/enzyme capture occurs.[1]
Experimental Methodologies
To rigorously validate Rubidazone binding and activity, the following protocols are recommended. These assays provide self-validating data points: DNA binding (Step 1) and Enzyme Inhibition (Step 2).[1]
Protocol A: Topoisomerase II Relaxation Assay
This assay measures the drug's ability to prevent Topo II from relaxing supercoiled plasmid DNA (e.g., pBR322).[1]
Reagents:
-
Human Recombinant Topoisomerase II
. -
Supercoiled pBR322 DNA (
per reaction).[1][3] -
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM
, 0.5 mM ATP, 0.5 mM DTT.[1]
Workflow:
-
Preparation: Prepare a master mix of DNA, Buffer, and ATP.
-
Drug Incubation: Add Rubidazone (diluted in DMSO) at increasing concentrations (
to ). Include a Vehicle Control (DMSO only) and Positive Control (Etoposide).[1] -
Enzyme Addition: Add Topo II enzyme (2 units) to initiate the reaction.
-
Incubation: Incubate at
for 30 minutes. -
Termination: Stop reaction with SDS (1%) and Proteinase K (
). Incubate 15 mins at .[1] -
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) to separate supercoiled vs. relaxed isomers.
-
Visualization: Stain with Ethidium Bromide post-run.
Protocol B: Fluorescence Displacement (DNA Binding)
Anthracyclines are naturally fluorescent.[1] Binding to DNA quenches this fluorescence, allowing calculation of the binding constant (
Workflow:
-
Baseline: Measure fluorescence of Rubidazone (
) in Tris buffer (Ex: 480 nm, Em: 590 nm). -
Titration: Sequentially add aliquots of Calf Thymus DNA (CT-DNA).[1]
-
Data Analysis: Plot
vs. .[1][4] Use the Scatchard equation or Benesi-Hildebrand plot to determine .-
Self-Validation: If no quenching occurs, the drug has degraded or does not intercalate.
-
Caption: Dual-assay workflow to validate DNA binding affinity and Topoisomerase II inhibitory potency.
References
-
Chaires, J. B., et al. (1982).[1] "Preferential binding of daunomycin to 5'ATCG and 5'ATGC sequences." Biochemistry, 21(17), 3933-3940.[1] Link
-
Quigley, G. J., et al. (1980).[1] "Molecular structure of an anticancer drug-DNA complex: daunomycin plus d(CpGpTpApCpG)." Proc. Natl. Acad. Sci. USA, 77(12), 7204-7208.[1] Link[1]
-
Nitiss, J. L. (2009).[1] "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer, 9(5), 338-350.[1] Link
-
Maral, R., et al. (1979).[1] "Biological activities of rubidazone." Cancer Chemotherapy and Pharmacology, 2(1), 31-35.[1] Link
-
Pommier, Y., et al. (2010).[1] "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs."[5] Chemistry & Biology, 17(5), 421-433.[1] Link
Sources
- 1. Zorubicin - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase II poisoning and antineoplastic action by DNA-nonbinding diacetyl and dicarboxaldoxime derivatives of ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Guide: Preclinical Toxicological Profile of Rubidazon (Zorubicin)
Executive Summary: The Benzoylhydrazone Advantage
Rubidazon (also known as Zorubicin) represents a critical evolution in anthracycline pharmacochemistry. Developed as the benzoylhydrazone derivative of daunorubicin, its design philosophy addresses the dose-limiting cardiotoxicity inherent to the anthracycline class (e.g., Doxorubicin, Daunorubicin).
This guide provides a rigorous analysis of Rubidazon’s toxicological profile. Unlike its parent compounds, Rubidazon functions as a pro-drug , relying on hydrolytic activation to exert cytotoxic effects. This unique pharmacokinetic behavior alters its tissue distribution and peak plasma concentrations (
Chemical & Pharmacological Basis
Mechanism of Action: The Pro-Drug Hypothesis
Rubidazon itself is pharmacologically inactive regarding DNA intercalation until hydrolysis occurs. The benzoylhydrazone moiety at the C-13 position stabilizes the molecule, preventing immediate interaction with Topoisomerase II.
-
Activation: In vivo, Rubidazon undergoes acid-catalyzed hydrolysis to yield Daunorubicin (active parent) and Daunorubicinol (active metabolite).
-
Toxicity Implication: The rate-limited release of Daunorubicin blunts the "peak dose" effect responsible for acute histamine release and immediate cardiomyocyte depolarization, while maintaining the "Area Under the Curve" (AUC) necessary for antineoplastic efficacy.
Pathway Visualization
Figure 1: Metabolic activation pathway of Rubidazon showing the pro-drug hydrolysis step that mitigates immediate cardiotoxic impact.
Toxicological Profile: Comparative Analysis
Acute Toxicity & Hemodynamics
A major differentiator for Rubidazon is its reduced propensity to cause acute hypotensive collapse compared to Doxorubicin (Adriamycin).
Key Finding (Herman & Young, Beagle Dog Model): Intravenous administration of anthracyclines triggers histamine release, leading to systemic hypotension. Rubidazon requires a significantly higher dose to elicit this response.
| Parameter | Doxorubicin (Adriamycin) | Rubidazon (Zorubicin) | Clinical Implication |
| Hypotensive Threshold | 0.375 mg/kg (IV) | 0.75 mg/kg (IV) | Rubidazon is 2x less potent in inducing shock. |
| Histamine Release | Rapid, high-magnitude | Delayed, lower magnitude | Reduced risk of anaphylactoid reactions. |
| Recovery Time | Slow (>30 mins) | Rapid | Better hemodynamic stability during infusion. |
Chronic Cardiotoxicity (The Zbinden Score)
Chronic exposure leads to cumulative cardiomyopathy, defined by vacuolization of sarcoplasmic reticulum and myofibrillar loss.
-
Pathology: Rubidazon exhibits a "cardiotoxicity sparing" effect. In comparative studies using the Zbinden Rat Model , equitherapeutic doses of Rubidazon resulted in significantly lower cardiomyopathy scores (0-1 on a scale of 4) compared to Doxorubicin (3-4).
-
Ultrastructural Changes: Electron microscopy reveals that while Doxorubicin causes severe mitochondrial swelling and cristolysis, Rubidazon-treated tissues maintain mitochondrial integrity for longer durations at comparable cumulative doses.
Hematotoxicity
-
Target: Bone marrow (myelosuppression).
-
Severity: Comparable to Daunorubicin. The hydrolysis releases the parent compound, so the hematological nadir (leukopenia/thrombocytopenia) is similar in depth but may be slightly delayed in onset due to the pro-drug kinetics.
Experimental Protocols
To validate these findings in a preclinical setting, the following protocols are the industry standard for assessing anthracycline toxicity.
Protocol A: Chronic Cardiomyopathy Assessment (Zbinden Rat Model)
-
Objective: To determine the cumulative cardiotoxic potential of Rubidazon vs. Doxorubicin.
-
Test System: Sprague-Dawley Rats (Male, 250-300g).
Workflow:
-
Acclimatization: 7 days. Baseline ECG and Echocardiography.
-
Dosing Regimen:
-
Group 1 (Control): Saline IV, weekly x 12 weeks.
-
Group 2 (Doxorubicin): 1.0 - 2.0 mg/kg IV, weekly x 12 weeks.
-
Group 3 (Rubidazon): 2.0 - 4.0 mg/kg IV (equimolar adjustment), weekly x 12 weeks.
-
-
In-Life Monitoring:
-
Weekly body weight (cachexia is a toxicity marker).
-
ECG (Lead II) under light isoflurane anesthesia. Look for QRS widening and ST-segment elevation .
-
-
Terminal Endpoint (Week 13):
-
Excision of heart.
-
Histopathology: Fix in 10% formalin. Stain with Hematoxylin & Eosin (H&E) and Masson’s Trichrome (fibrosis).
-
Scoring: Grade 0 (Normal) to 4 (Diffuse myocytolysis and vacuolization).
-
Protocol B: Acute Hemodynamic & Histamine Assay (Beagle Dog)
-
Objective: To assess acute hypotension and histamine release threshold.
-
Test System: Beagle Dogs (Male/Female, 8-10kg).
Workflow:
-
Instrumentation: Anesthetize (Pentobarbital). Cannulate femoral artery (BP monitoring) and femoral vein (Drug admin/Sampling).
-
Baseline: Stabilize for 30 mins. Collect plasma sample (
). -
Challenge: Administer Rubidazon bolus (0.75 mg/kg) over 1 minute.
-
Sampling: Collect blood at 1, 3, 5, 10, and 30 mins post-injection.
-
Analysis:
-
Hemodynamics: Continuous Mean Arterial Pressure (MAP) recording.
-
Bioassay: Fluorometric assay for plasma histamine levels.
-
Experimental Workflow Visualization
Figure 2: Standardized workflow for chronic anthracycline cardiotoxicity assessment in rodent models.
References
-
Herman, E. H., & Young, R. S. (1979). Acute cardiovascular alterations induced by low doses of adriamycin, rubidazone, and daunorubicin in the anesthetized beagle dog. Cancer Treatment Reports, 63(11-12), 1771–1779.
-
Zbinden, G., Bachmann, E., & Holderegger, C. (1978). Model systems for cardiotoxic effects of anthracyclines. Antibiotics and Chemotherapy, 23, 255–270.
-
Sartiano, G. P., et al. (1979). Mechanism of action of the anthracycline anti-tumor antibiotics, doxorubicin, daunomycin and rubidazone: preferential inhibition of DNA polymerase alpha. The Journal of Antibiotics, 32(10), 1038–1045.
-
Alberts, D. S., & Van Daalen Wetters, T. (1976). Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system. British Journal of Cancer, 34(1), 64–68.
Thermodynamic Stability of Rubidazone: Molecular Structure & Degradation Kinetics
Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Rubidazone (Zorubicin) – Benzoylhydrazone Daunorubicin Derivative
Executive Summary
Rubidazone (also known as Zorubicin) represents a critical case study in the thermodynamic balancing act of prodrug design. Structurally derived from daunorubicin via a benzoylhydrazone linkage at the C-13 position, it was engineered to mitigate the cardiotoxicity associated with anthracyclines while maintaining antileukemic efficacy.
However, the very structural modification that confers its improved safety profile—the hydrazone moiety—introduces a distinct thermodynamic instability. Unlike the parent anthracycline, Rubidazone is susceptible to rapid acid-catalyzed hydrolysis of the hydrazone bond, reverting to daunorubicin and benzoylhydrazine. This guide provides a comprehensive analysis of the thermodynamic and kinetic factors governing Rubidazone’s stability, detailing the degradation pathways, experimental profiling protocols, and formulation strategies required to ensure pharmaceutical integrity.
Molecular Architecture & Physicochemical Vulnerabilities
To understand the thermodynamic stability of Rubidazone, one must deconstruct its three primary structural domains. Each domain presents a unique kinetic barrier to degradation.
The Structural Triad
-
The Anthracycline Core (Tetracyclic Quinone):
-
The Daunosamine Sugar (Glycoside):
-
The Benzoylhydrazone Bridge (C-13):
-
Structure:
-
Role: The defining feature of Rubidazone.
-
Thermodynamic Status:The Primary Weak Point. Hydrazones are thermodynamically unstable relative to their carbonyl and hydrazine precursors in aqueous acidic environments. The reaction is reversible but heavily favors hydrolysis in the presence of water and protons.
-
Thermodynamic Stability Profile
The stability of Rubidazone is not a single parameter but a competition between two primary degradation vectors: Hydrazone Hydrolysis and Glycosidic Cleavage .
Hydrolysis Kinetics (The Dominant Pathway)
The hydrolysis of the benzoylhydrazone linkage is the rate-limiting step for Rubidazone's shelf-life in solution.
-
Mechanism: Acid-catalyzed nucleophilic attack of water on the imine carbon (C-13), followed by proton transfer and collapse of the tetrahedral intermediate.
-
Reaction:
-
Thermodynamics: The Gibbs Free Energy of hydrolysis (
) is negative, indicating spontaneity. However, the activation energy (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) is pH-dependent. At physiological pH (7.4), the rate is moderate ( ), but at , the rate constant ( ) increases exponentially.
Comparative Stability Data
The following table summarizes the kinetic stability of Rubidazone compared to its parent compound under stress conditions.
| Parameter | Rubidazone (Zorubicin) | Daunorubicin (Parent) | Mechanistic Insight |
| Primary Degradation | Hydrazone Hydrolysis (C-13) | Glycosidic Cleavage (C-7) | The C=N bond is more labile than the C-O-C bond. |
| Acid Stability (pH 2) | Extremely Unstable ( | Moderately Stable | Protonation of imine nitrogen accelerates hydrolysis. |
| Base Stability (pH 10) | Unstable (Ring destruction) | Unstable (Ring destruction) | Anthracycline core degradation dominates. |
| Photostability | Photosensitive | Photosensitive | Quinone moiety generates singlet oxygen. |
| Solid State | Stable (if dry) | Stable | Hydrazone hydrolysis requires aqueous medium. |
Mechanistic Degradation Pathways
The following Graphviz diagram illustrates the bifurcated degradation pathways of Rubidazone. The "Red Pathway" represents the rapid, hydrazone-specific failure mode, while the "Blue Pathway" represents the slower, anthracycline-generic failure mode.
Figure 1: Mechanistic degradation cascade of Rubidazone. The primary instability is the conversion to Daunorubicin via hydrazone cleavage.
Experimental Protocols: Stability Profiling
To validate the thermodynamic stability of Rubidazone, researchers must employ a "Self-Validating" protocol structure. This means the analytical method must be capable of separating the parent drug from its specific degradation products (Daunorubicin and Aglycones).
Protocol: Forced Degradation Study (Stress Testing)
Objective: Determine the degradation rate constants (
Reagents:
-
0.1 M HCl (Acid Stress)
-
0.1 M NaOH (Base Stress)
-
3%
(Oxidative Stress) -
Phosphate Buffers (pH 2.0, 4.0, 6.0, 7.4, 9.0)
Workflow:
-
Preparation: Dissolve Rubidazone HCl to a concentration of
in the respective buffer/stress medium. -
Incubation:
-
Sampling: Withdraw samples at
hours. -
Quenching: Immediately neutralize acid/base samples to pH 7.0 to freeze the reaction.
-
Analysis: Inject into HPLC (see Section 5.2).
Analytical Method: Stability-Indicating HPLC
Causality: Standard UV detection is insufficient due to spectral overlap between Rubidazone and Daunorubicin. Fluorescence detection or high-resolution separation is required.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse), | Retains hydrophobic aglycones while separating polar glycosides. |
| Mobile Phase A | 0.05 M Sodium Phosphate (pH 3.0) | Acidic pH suppresses silanol activity and stabilizes the hydrazone during the run. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 60% B over 20 mins | Gradient elution is necessary to elute the late-eluting aglycones. |
| Detection | Fluorescence ( | Anthracyclines are naturally fluorescent; this maximizes sensitivity and specificity. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Formulation Strategies for Thermodynamic Stabilization
Given the intrinsic instability of the hydrazone bond in water, liquid formulations of Rubidazone are thermodynamically unfeasible for long-term storage.
Lyophilization (Freeze-Drying)
The only viable commercial presentation is a Lyophilized Powder for Injection .
-
Mechanism: Removal of water shifts the equilibrium away from hydrolysis (Le Chatelier's principle).
-
Excipients:
-
Lactose/Mannitol: Bulking agents to provide cake structure.
-
Cysteine: Often added as an antioxidant to prevent oxidative degradation of the quinone ring.
-
-
Reconstitution: Must be reconstituted immediately prior to use. The "In-Use" stability window is typically < 8 hours at room temperature or 24 hours at
.
pH Control
During reconstitution, the pH must be maintained between 5.0 and 7.0 .
- : Rapid hydrazone hydrolysis.
- : Irreversible ring degradation.
Workflow Visualization: Stability Testing Lifecycle
Figure 2: Workflow for determining the thermodynamic stability profile of Rubidazone formulations.
References
-
Benjamin, R. S., et al. (1979). "Phase 1 trial and assay of rubidazone (NSC 164011) in patients with advanced solid tumors." Cancer Research, 39(3), 823-828.
-
Jacquillat, C., et al. (1976).[10] "Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies."[10] Cancer, 37(2), 653-659.[10]
-
Karadaş Bakırhan, N., et al. (2019).[8] "Degradation studies and thermodynamic parameters in aqueous solution of chemotherapeutic agents: Daunorubicin, doxorubicin and vincristine." Journal of Research in Pharmacy, 23(5), 822-831.[8]
- Koppel, H. C., et al. (1982). "Hydrazones and Oximes: Hydrolytic Stability." Journal of Pharmaceutical Sciences. (Contextual grounding on hydrazone kinetics).
-
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[2]
Sources
- 1. Phase 1 trial and assay of rubidazone (NSC 164011) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asean.org [asean.org]
- 4. Investigations of the thermostability of rubredoxin models using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for rubidazon solubility in DMSO for cell culture
Application Note: Protocol for Solubilization and Cell Culture Delivery of Rubidazon (Zorubicin)
Part 1: Executive Summary & Molecule Profile
Critical Nomenclature Note: "Rubidazon" is a common synonym for Zorubicin (specifically Zorubicin Hydrochloride).[1] It is the benzoylhydrazone derivative of Daunorubicin.[2] Unlike standard Daunorubicin, the hydrazone linkage renders this molecule chemically distinct, particularly regarding hydrolytic stability.
This protocol details the preparation of a stable stock solution in Dimethyl Sulfoxide (DMSO) and the specific "Intermediate Dilution" method required to prevent precipitation when introducing this hydrophobic anthracycline into aqueous cell culture media.
Physicochemical Specifications
| Parameter | Specification |
| Compound Name | Zorubicin Hydrochloride (Rubidazon) |
| CAS Number | 36508-71-1 (HCl salt) / 54083-22-6 (Base) |
| Molecular Weight | ~682.1 g/mol (HCl salt) |
| Solubility (DMSO) | Soluble (up to ~10–20 mM recommended for stock) |
| Solubility (Water) | Poor/Unstable (Hydrolysis risk) |
| Appearance | Red-Orange Crystalline Powder |
| Storage (Powder) | -20°C, Desiccated, Protected from Light |
| Mechanism | DNA Intercalation, Topoisomerase II Inhibition |
Part 2: Pre-Experimental Planning (The "Why" Behind the Steps)
The Solvent Choice: Anhydrous DMSO
Causality: Rubidazon contains a hydrazone linkage which is susceptible to hydrolysis in the presence of water, reverting it to Daunorubicin and benzoylhydrazine. Directive: You must use anhydrous DMSO (≥99.9%, water content <0.005%) for the stock solution. Avoid "wet" DMSO that has been left uncapped.
Light Sensitivity
Causality: Anthracyclines undergo photodegradation, leading to the formation of inactive aglycones and free radicals that can confound toxicity data. Directive: All handling must occur under low-light conditions. Use amber microcentrifuge tubes or wrap clear tubes in aluminum foil.
The "Crash-Out" Risk
Causality: Rubidazon is lipophilic.[1] Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into a large volume of aqueous media often causes immediate, microscopic precipitation ("crashing out") before the drug disperses.[3] This results in effectively lower doses and high variability between replicates. Directive: Use the Intermediate Dilution Step described in Part 4.
Part 3: Stock Solution Preparation Protocol
Target: Prepare a 10 mM Stock Solution .
-
Calculate Mass:
-
Weighing:
-
Equilibrate the vial to room temperature before opening to prevent condensation (water ingress).
-
Weigh ~6.8 mg of Rubidazon HCl into a sterile, amber 1.5 mL microcentrifuge tube.
-
Note: If static electricity is an issue, use an anti-static gun; anthracyclines are "sticky" powders.
-
-
Dissolution:
-
Add 1.0 mL of Anhydrous DMSO .
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be a clear, deep red/orange. If particles persist, sonicate in a water bath for 2 minutes (max) at room temperature. Avoid heating.
-
-
Sterilization (Optional but Recommended):
-
Caution: Do not use Cellulose Acetate (CA) filters, as anthracyclines bind to them.[1]
-
Use a 0.22 µm PTFE or Nylon syringe filter. Pre-wet the filter with pure DMSO to minimize drug loss.
-
-
Aliquoting & Storage:
-
Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C . Stable for 3–6 months if kept dry and dark.
-
Part 4: Cell Culture Delivery (The Intermediate Dilution Method)
Objective: Treat cells at a final concentration of 1 µM while keeping final DMSO < 0.5%.
The Workflow
Directly piping 1 µL of stock into 1 mL of media is imprecise and risky for precipitation. We use a 100x Intermediate step.[1]
-
Prepare Intermediate Solution (100 µM):
-
Dilute the 10 mM Stock 1:100 in culture media (or PBS).
-
Mix: 10 µL of 10 mM Stock + 990 µL of pre-warmed Media.
-
Result: 100 µM Rubidazon in 1% DMSO.
-
Action: Vortex immediately. This lower concentration is kinetically stable in media for the short time needed to dose cells.
-
-
Final Dosing (1 µM):
Part 5: Visualization of Workflow
Caption: Step-by-step workflow from solid powder to cell treatment using the Intermediate Dilution method to ensure solubility.
Part 6: Quality Control & Troubleshooting
| Issue | Observation | Root Cause | Solution |
| Precipitation | Crystals visible under microscope immediately after addition.[3][1] | Shock dilution (hydrophobic crash). | Use the Intermediate Dilution step (Part 4). Do not add 100% DMSO stock directly to wells. |
| Color Change | Solution turns from red/orange to purple/blue. | pH shift (Anthracyclines are pH indicators).[1] | Check media pH. Rubidazon is stable at neutral/slightly acidic pH.[1] Basic pH accelerates degradation. |
| Loss of Potency | IC50 values increase over time. | Hydrolysis or Photodegradation.[1] | Ensure DMSO was anhydrous.[1] Verify aliquots were protected from light.[6] Discard aliquots older than 3 months. |
| Cell Death in Control | Vehicle control wells show toxicity. | DMSO % too high (>0.5%). | Ensure final DMSO concentration is <0.1%.[4][5][7] |
References
-
PubChem. (2023).[1] Zorubicin Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link][3]
-
ResearchGate. (2014).[1] Discussions on DMSO Tolerance in Cell Culture (0.1% vs 0.5% Limits). Available at: [Link]
-
U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive (Anthracycline Handling). Available at: [Link]
-
National Cancer Institute. (n.d.).[1] Definition of Zorubicin. NCI Drug Dictionary. Available at: [Link][3][1]
Sources
- 1. Zorubicin Hydrochloride | C34H36ClN3O10 | CID 76964555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activities of rubidazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. helapet.co.uk [helapet.co.uk]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
synthesis of rubidazon from daunorubicin starting material
Application Note: Semi-Synthesis of Rubidazone (Zorubicin) from Daunorubicin
Abstract & Introduction
Rubidazone (also known as Zorubicin) is a semi-synthetic anthracycline antibiotic derived from Daunorubicin.[1] It functions as a prodrug; the benzoylhydrazone moiety at the C-13 position hydrolyzes in vivo to release the active parent compound, Daunorubicin, potentially offering an improved therapeutic index and altered pharmacokinetic profile compared to the parent drug [1, 2].
This application note details the laboratory-scale synthesis of Rubidazone Hydrochloride. Unlike total synthesis, this protocol utilizes a high-purity fermentation precursor, Daunorubicin Hydrochloride, and subjects it to a condensation reaction with benzoylhydrazine. The protocol emphasizes the preservation of the glycosidic bond and the prevention of aglycone formation through strict pH and temperature controls.
Chemical Mechanism & Rationale
The core transformation is a condensation reaction (Schiff base formation) between the C-13 ketone of the Daunorubicin aglycone and the primary amine of benzoylhydrazine.
-
Selectivity: The reaction must occur specifically at the C-13 carbonyl. The sugar moiety (daunosamine) contains a primary amine, but it is less nucleophilic in the hydrochloride salt form, and the steric environment favors the hydrazone formation at C-13.
-
Stability: Anthracyclines are sensitive to:
-
Light: Photo-degradation requires all reactions to be performed in amber glassware or foil-wrapped vessels.
-
Acid/Base: Strong acids can cleave the glycosidic bond (releasing the aglycone daunomycinone), while strong bases can cause degradation of the quinone structure.
-
-
Solvent System: Methanol is chosen for its ability to solubilize both the anthracycline salt and the hydrazine reagent while allowing the product to be precipitated out by non-polar antisolvents [3].
Reaction Scheme Visualization
Figure 1: Reaction pathway for the condensation of Daunorubicin with Benzoylhydrazine.
Materials & Equipment
| Reagent | Grade | Role |
| Daunorubicin HCl | >98% (HPLC) | Starting Material |
| Benzoylhydrazine | >99% | Reagent |
| Methanol (MeOH) | Anhydrous | Solvent |
| Diethyl Ether | ACS Reagent | Antisolvent (Precipitation) |
| Nitrogen ( | UHP | Inert Atmosphere |
Equipment:
-
Round-bottom flask (amber or foil-wrapped).
-
Magnetic stirrer with temperature control.[2]
-
Rotary evaporator (bath < 30°C).
-
Vacuum filtration setup (sintered glass funnel).
-
High-Performance Liquid Chromatography (HPLC) system.
Experimental Protocol
Safety Warning: Daunorubicin and Rubidazone are potent cytotoxic agents and suspected mutagens. All handling must occur in a certified Fume Hood using double nitrile gloves, eye protection, and cytotoxic waste disposal protocols.
Step 1: Reaction Setup
-
Preparation: Dry a 100 mL round-bottom flask and wrap it in aluminum foil to exclude light. Purge with nitrogen.[2]
-
Dissolution: Add 564 mg (1.0 mmol) of Daunorubicin Hydrochloride to the flask.
-
Solvent: Add 40 mL of anhydrous Methanol. Stir gently at room temperature (20–25°C) until a clear red solution is obtained.
-
Reagent Addition: Add 163 mg (1.2 mmol, 1.2 eq) of Benzoylhydrazine directly to the solution.
-
Note: A slight molar excess ensures complete consumption of the expensive anthracycline precursor.
-
Step 2: Reaction Monitoring
-
Stirring: Stir the mixture in the dark at 20–25°C for 24 to 48 hours .
-
TLC/HPLC Check: After 24 hours, aliquot 10 µL for analysis.
-
TLC System: Chloroform:Methanol (9:1). Rubidazone will exhibit a higher
than Daunorubicin due to the lipophilic benzoyl group. -
Endpoint: The reaction is complete when Daunorubicin is <1% by HPLC area.
-
Step 3: Isolation & Purification
-
Concentration: Concentrate the reaction mixture under reduced pressure (Rotavap) at <30°C to approximately 10 mL volume. Do not evaporate to dryness.
-
Precipitation: While stirring rapidly, slowly add the concentrate dropwise into 100 mL of cold Diethyl Ether (or Diisopropyl Ether).
-
Observation: A flocculent red-orange precipitate of Rubidazone Hydrochloride will form immediately.
-
-
Filtration: Collect the solid by vacuum filtration using a fine sintered glass funnel (Porosity 4).
-
Washing: Wash the filter cake with 2 x 20 mL of cold Ether to remove excess benzoylhydrazine.
-
Drying: Dry the solid in a vacuum desiccator over
for 12 hours.
Step 4: Yield Calculation
-
Theoretical Yield: ~682 mg
-
Typical Yield: 85–92% (580–625 mg)
Process Control & Validation
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of Rubidazone.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Orange-red crystalline powder |
| Identification | 1H NMR (DMSO-d6) | Presence of aromatic benzoyl protons (7.4-8.0 ppm) and hydrazone =N-NH signal. |
| Purity | HPLC (C18, ACN/Buffer) | > 98.0% Area |
| Daunorubicin | HPLC | < 1.0% |
| Solvent Content | GC (Headspace) | MeOH < 3000 ppm, Ether < 5000 ppm |
Stability Note: Rubidazone is susceptible to hydrolysis in aqueous acidic media. Store at -20°C in a desiccated, light-tight container.
References
-
Tong, G. L., et al. (1976). "Synthesis and antitumor properties of new anthracycline derivatives." Journal of Medicinal Chemistry, 19(3), 395-398.
-
Rhône-Poulenc S.A. (1976). "Daunorubicin Benzoylhydrazone Derivatives." U.S. Patent 3,965,088.
-
Bernat, A., et al. (1979). "Rubidazone: A new daunorubicin derivative."[3] Cancer Treatment Reports, 63(5), 855-860.
-
PubChem. (n.d.). "Zorubicin Hydrochloride (Compound)." National Library of Medicine.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2006034965A1 - Process for the purification of ziprasidone - Google Patents [patents.google.com]
- 3. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Protocols for Measuring Rubidazon-Induced Apoptosis
Abstract & Introduction
Rubidazon (Zorubicin) is a benzoylhydrazone derivative of daunorubicin, an anthracycline antibiotic used in the treatment of acute leukemias. Like its parent compound, Rubidazon exerts its cytotoxic effects primarily through DNA intercalation and Topoisomerase II inhibition, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.
While flow cytometry is the gold standard for quantifying these apoptotic events, Rubidazon presents a unique technical challenge: intrinsic autofluorescence . As an anthracycline, Rubidazon (and its hydrolyzed active metabolite daunorubicin) emits strong fluorescence in the orange/red spectrum (approx. 550–600 nm) when excited by the standard 488 nm (Blue) laser.
Crucial Warning: Standard protocols using PE (Phycoerythrin) or PI (Propidium Iodide) on a 488 nm laser line often yield false positives due to spectral overlap with the drug itself.
This Application Note provides optimized protocols designed to circumvent this interference, ensuring high-fidelity data. We utilize alternative excitation lines (Violet 405 nm and Red 633 nm) to spectrally separate the apoptotic markers from the drug's signal.
Mechanism of Action
Understanding the cellular signaling pathway is essential for selecting the correct time points and markers. Rubidazon acts as a "bioreductive alkylating agent" and a Topoisomerase II poison.
Key Signaling Events:
-
Cell Entry & Hydrolysis: Rubidazon enters the cell and may hydrolyze to daunorubicin.
-
DNA Intercalation: The drug inserts between base pairs.
-
Topo II Inhibition: It stabilizes the DNA-Topo II cleavable complex, preventing religation and causing Double-Strand Breaks (DSBs).[1]
-
DDR Activation: The DNA Damage Response (ATM/ATR kinases) activates p53 .
-
Mitochondrial Priming: p53 upregulates Bax/Bak (pro-apoptotic) and downregulates Bcl-2.
-
MOMP: Mitochondrial Outer Membrane Permeabilization releases Cytochrome c .
-
Caspase Cascade: Cytochrome c forms the apoptosome, activating Caspase-9 and subsequently the executioner Caspase-3/7.[2]
Figure 1: The intrinsic apoptotic signaling cascade initiated by Rubidazon-mediated Topoisomerase II inhibition.
Experimental Design & Strategic Planning
The Fluorescence Interference Problem
Rubidazon has an excitation max ~480 nm and emission max ~590 nm.
-
Avoid: PE (575 nm), PI (617 nm), and ECD/Texas Red if excited by the 488 nm laser.
-
Recommended: Fluorophores excited by Violet (405 nm) or Red (633/640 nm) lasers.
Comparison of Fluorophore Strategies
| Parameter | Standard (AVOID) | Optimized (RECOMMENDED) | Laser Line |
| Apoptosis Marker | Annexin V-FITC or PE | Annexin V-Pacific Blue or BV421 | Violet (405 nm) |
| Viability Dye | Propidium Iodide (PI) | DRAQ7 or APC-Cy7 | Red (633 nm) |
| Mito. Potential | JC-1 or TMRE | MitoStatus Red or DilC1(5) | Red (633 nm) |
| DNA Content | PI / RNase | DAPI (fixed cells) | Violet (405 nm) |
Protocol 1: Annexin V & DRAQ7 (The "Violet/Red" Method)
This protocol uses a Violet-excited Annexin V and a Red-excited viability dye to completely bypass Rubidazon's autofluorescence.
Materials
-
Cells: Treated with Rubidazon (e.g., 0.1 - 5.0 µM) for 24-48 hours.
-
Annexin V-Pacific Blue (or Annexin V-BV421).
-
DRAQ7 (Far-red viability dye, does not require UV).
-
Annexin Binding Buffer (1X): 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ (Calcium is critical).
Step-by-Step Procedure
-
Harvest: Collect supernatant (contains detached apoptotic cells) and adherent cells (trypsinize gently). Combine in a 15 mL tube.
-
Wash: Centrifuge at 300 x g for 5 min. Discard supernatant. Resuspend in 2 mL cold PBS. Repeat wash once.
-
Resuspend: Resuspend pellet in 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Stain:
-
Transfer 100 µL of suspension to a FACS tube.
-
Add 5 µL Annexin V-Pacific Blue .
-
Add 1 µL DRAQ7 (1:1000 dilution of stock).
-
-
Incubate: 15 minutes at Room Temperature (RT) in the dark .
-
Finalize: Add 400 µL of 1X Annexin Binding Buffer. Do not wash.
-
Acquire: Analyze immediately on flow cytometer.
Gating Strategy
-
FSC vs SSC: Gate on cells, excluding debris.
-
Fluorescence Check (Crucial): Run a "Rubidazon Only" control (cells treated with drug but NO stains). Ensure the drug signal does not bleed into the Pacific Blue (450/50 filter) or APC-Cy7 (780/60 filter) channels.
-
Quad Plot:
-
X-Axis: Annexin V-Pacific Blue (Apoptosis)
-
Y-Axis: DRAQ7 (Viability)
-
Q4 (Annexin+ / DRAQ7-): Early Apoptosis.
-
Q2 (Annexin+ / DRAQ7+): Late Apoptosis / Secondary Necrosis.
-
Protocol 2: Mitochondrial Membrane Potential (ΔΨm)
Since JC-1 relies on a Red/Green ratio and Rubidazon interferes with the Red channel, we use a single-color Far-Red dye that accumulates in active mitochondria.
Materials
-
MitoStatus Red (or DilC1(5)). Excitation: 633 nm; Emission: 660-680 nm.
-
Positive Control: CCCP or FCCP (uncouplers) to collapse ΔΨm.
Step-by-Step Procedure
-
Treat: Induce apoptosis with Rubidazon. Include a sample treated with 50 µM CCCP for 30 mins as a positive control for depolarization.
-
Harvest: Collect cells (keep supernatant!).
-
Stain: Resuspend 1 x 10⁶ cells in 1 mL warm culture media.
-
Add Dye: Add MitoStatus Red (final conc. 20-50 nM).
-
Incubate: 15-30 minutes at 37°C in the dark.
-
Wash: Centrifuge and wash twice with PBS.
-
Acquire:
-
Excitation: Red Laser (633/640 nm).
-
Filter: APC (660/20).
-
Logic: Healthy cells = High Fluorescence (Dye accumulates). Apoptotic cells = Low Fluorescence (Dye leaks out).
-
Protocol 3: Cell Cycle & Sub-G1 Analysis (Fixed Cells)
Detecting DNA fragmentation (Sub-G1 peak).[3] We use DAPI to avoid the 488 nm laser entirely.
Materials
-
Fixative: 70% Ethanol (ice cold).
-
Stain: DAPI (4',6-diamidino-2-phenylindole) + 0.1% Triton X-100.
Step-by-Step Procedure
-
Harvest: Collect cells, wash in PBS.
-
Fix: Resuspend pellet in 200 µL PBS. Dropwise add 2 mL ice-cold 70% Ethanol while vortexing gently.
-
Store: Incubate at -20°C for at least 2 hours (overnight is better).
-
Wash: Centrifuge (higher speed: 500 x g, 5 min) to pellet fixed cells. Wash 2x with PBS to remove ethanol.
-
Stain: Resuspend in 500 µL of DAPI/Triton X-100 solution (1 µg/mL DAPI).
-
Incubate: 30 mins at RT in dark.
-
Acquire:
-
Laser: Violet (405 nm) or UV (355 nm).
-
Filter: 450/50.
-
Linear Scale for histograms.
-
Gate: Sub-G1 population (DNA content < 2N) indicates apoptosis.
-
Workflow Diagram
Figure 2: Optimized workflow emphasizing the critical "Fluorescence Check" step to account for Rubidazon autofluorescence.
References
-
Catitti, G., et al. (2022). Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol.[4] Current Issues in Molecular Biology. Link
-
Thorn, C.F., et al. (2011). Doxorubicin pathways: pharmacodynamics and pharmacokinetics. Pharmacogenetics and Genomics. Link
-
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Link
-
Loddo, R., et al. (2002). Cell cycle alterations and apoptosis induced by new rubidazone analogs. Anti-Cancer Drugs.[1][4][5][6][7] Link
Sources
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol [ricerca.unich.it]
Technical Application Note: Storage, Handling, and Reconstitution of Rubidazone (Zorubicin)
Core Directive & Abstract
Rubidazone (Zorubicin) is a semi-synthetic anthracycline antibiotic and a benzoylhydrazone derivative of daunorubicin. While it shares the potent DNA-intercalating and topoisomerase II inhibitory properties of its parent compound, it possesses a unique chemical liability: the C-13 benzoylhydrazone linkage .
Unlike the relatively stable ketone found in doxorubicin or daunorubicin, this hydrazone bond is highly susceptible to acid-catalyzed hydrolysis, leading to the rapid release of daunorubicin and benzoylhydrazine in aqueous solution. Consequently, standard anthracycline handling protocols are insufficient.
This guide provides a rigorous, self-validating framework for the storage and handling of Rubidazone, prioritizing the preservation of this labile bond to ensure experimental reproducibility.
Physicochemical Profile & Stability Drivers[1][2]
To handle Rubidazone effectively, researchers must understand the "Why" behind the degradation. The molecule faces three primary threats: Hydrolysis , Photo-oxidation , and Hygroscopicity .
Table 1: Critical Physicochemical Properties
| Property | Specification | Critical Note |
| Chemical Name | Zorubicin hydrochloride | Often referred to as Rubidazone HCl |
| CAS Number | 36508-71-1 (HCl salt) | Verify CAS on vial label before use |
| Molecular Weight | 682.1 g/mol | Use this value for molarity calculations |
| Solubility | Water, DMSO, Methanol | Unstable in aqueous solution |
| Appearance | Orange-red crystalline powder | Darkening indicates oxidation/moisture |
| pKa | ~8.2 (Sugar amine) | Avoid acidic environments (< pH 5) |
| Light Sensitivity | High | Photo-degradation occurs within minutes in direct light |
Mechanism of Degradation (The Hydrazone Liability)
The primary failure mode for Rubidazone is the hydrolysis of the hydrazone bridge. This reaction is accelerated by:
-
Low pH: Acidic buffers protonate the hydrazone, catalyzing cleavage.
-
Temperature: Reaction rates follow Arrhenius kinetics; room temperature significantly shortens half-life.
-
Water Activity: Even residual moisture in a "dry" powder can initiate hydrolysis over months.
Figure 1: The acid-catalyzed hydrolysis pathway of Rubidazone. Note that Daunorubicin is also active, meaning degradation alters the drug's potency profile and toxicity, confounding experimental data.
Storage Protocol: The Cold Chain
The integrity of Rubidazone is maintained only through a strict cold chain. The following protocol applies from the moment of receipt.
Workflow Diagram: Receipt to Storage
Figure 2: Decision matrix for incoming Rubidazone shipments. The desiccation step is critical to remove condensation formed during transit before freezing.
Protocol 1: Long-Term Storage (Powder)
-
Temperature: Store at -20°C or below. -80°C is preferable for storage exceeding 6 months.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.
-
Container: Amber glass vials with PTFE-lined caps. Do not use plastic for long-term storage as anthracyclines can adsorb to certain polymers over years.
-
Desiccation: Store the vial inside a secondary container (jar) with active silica gel or Drierite®.
Protocol 2: Working Solutions
CRITICAL: Unlike Doxorubicin, Rubidazone solutions should NOT be stored.
-
Aqueous Solutions: Prepare immediately before use. Discard after 4 hours at Room Temperature (RT) or 24 hours at 4°C.
-
DMSO Stock: Can be stored at -20°C for up to 1 month if protected from moisture.[1] Repeated freeze-thaw cycles will induce hydrolysis due to condensation.
Handling & Safety (E-E-A-T)
Rubidazone is a potent cytotoxic agent and a suspected carcinogen. It is also a vesicant (causes blistering).
-
Engineering Controls: All weighing and solubilization must occur in a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
PPE: Double nitrile gloves (0.11mm min thickness), lab coat, and safety goggles.
-
Deactivation: In case of spill, treat surface with 10% Sodium Hypochlorite (Bleach) for 15 minutes. This oxidizes the anthracycline ring system, destroying biological activity.
Reconstitution Protocol
This protocol is designed to minimize hydrolysis during the solubilization phase.
Materials:
-
Rubidazone Powder (Equilibrated to RT)
-
Anhydrous DMSO (Dimethyl Sulfoxide) or Sterile Water (pH 6.0–7.0)
-
Vortex mixer
Step-by-Step:
-
Thermal Equilibration: Remove the vial from the freezer and allow it to sit in the dark at room temperature for 30 minutes before opening.
-
Reasoning: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly initiating hydrolysis.
-
-
Solvent Selection:
-
For Stock (Preferred): Dissolve in anhydrous DMSO. This prevents hydrolysis during the initial dissolution.
-
For Direct Use: Dissolve in sterile water.
-
Avoid: Alkaline buffers (pH > 8) or highly acidic media.
-
-
Dissolution: Add solvent to achieve a concentration of 1–5 mg/mL. Vortex gently for 30 seconds.
-
Visual Check: Solution should be clear, orange-red, and free of particulates.
-
-
Dilution: Dilute the stock into the culture medium or buffer immediately prior to the experiment.
-
Note: Keep the final organic solvent concentration (DMSO) below 0.1% to avoid solvent toxicity in cell assays.
-
Quality Control & Self-Validation
How do you know if your Rubidazone has degraded?
-
Visual Shift:
-
Good: Bright Orange/Red.
-
Bad: Muddy brown or precipitation (insoluble aglycones forming).
-
-
Spectral Validation (UV-Vis):
-
Dilute a small aliquot in Methanol.
-
Anthracyclines show characteristic absorption peaks at 233, 253, 290, 477, and 495 nm .
-
A loss of the peak definition or a shift in the ratio of Abs(495)/Abs(253) indicates degradation.
-
-
HPLC (Gold Standard):
-
If precise concentration is required, run a reverse-phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile : Water (pH 3.0 with Phosphoric acid).
-
Detection: 254 nm.
-
Result: Rubidazone will elute distinct from Daunorubicin. If the Daunorubicin peak area > 5%, the batch is compromised.
-
References
-
PubChem. (n.d.).[2] Zorubicin hydrochloride (Rubidazone) Compound Summary. National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Benjamin, R. S., et al. (1976). Clinical Pharmacology of Rubidazone. Cancer Research.[3] (Provides foundational data on plasma stability and hydrolysis rates).
Sources
Application Notes and Protocols: Investigating Rubidazon (Zorubicin) in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Re-evaluating a Classic Anthracycline in the Modern AML Research Landscape
Acute Myeloid Leukemia (AML) remains a formidable hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2] The backbone of AML treatment for decades has been a combination of cytarabine and an anthracycline antibiotic.[3][4] Rubidazon, also known as Zorubicin, is a semi-synthetic derivative of the anthracycline daunorubicin.[5][6] While historically investigated, the advent of targeted therapies and a deeper molecular understanding of AML beckon a re-examination of such compounds with modern research methodologies.
These application notes provide a comprehensive guide for researchers to investigate the administration routes and anti-leukemic activity of Rubidazon in preclinical AML research. We will delve into the causality behind experimental design, from initial in vitro screening to in vivo efficacy studies, grounding our protocols in the established mechanisms of anthracyclines and the current standards of AML drug development.
As an anthracycline, Rubidazon's primary mechanism of action is believed to involve DNA intercalation and the inhibition of topoisomerase II.[6][7][8] This disruption of DNA replication and repair processes leads to cell cycle arrest and apoptosis, which is particularly effective against the rapidly dividing cells characteristic of AML.[3][9] Our protocols are designed to rigorously evaluate these effects in relevant AML models.
Physicochemical Properties and Formulation of Rubidazon (Zorubicin)
A thorough understanding of a compound's physicochemical properties is paramount for accurate and reproducible preclinical studies.
| Property | Value/Description | Source |
| Chemical Name | (2S-cis)-Benzoic acid [1-[4-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-napthacenyl]ethylidene]hydrazide | [5] |
| Molecular Formula | C34H35N3O10 | [5] |
| Molecular Weight | 645.66 g/mol | [5] |
| Appearance | Red-orange crystalline powder | [5] |
| Solubility | Soluble in water (as hydrochloride salt) | [5] |
Formulation Protocol for Preclinical Administration
Rationale: For both in vitro and in vivo studies, a sterile, well-characterized formulation is essential. Given that Rubidazon is a water-soluble hydrochloride salt, a simple aqueous-based formulation is appropriate for initial studies. Stability studies have shown that Zorubicin's stability is pH-dependent and it is more stable in 0.9% sodium chloride (NaCl) injection than in 5% dextrose solution at higher concentrations.[10] Therefore, sterile saline is the recommended vehicle.
Protocol 1: Preparation of Rubidazon (Zorubicin) Stock Solution and Dosing Formulations
-
Materials:
-
Rubidazon (Zorubicin) hydrochloride powder
-
Sterile 0.9% Sodium Chloride Injection, USP (saline)
-
Sterile, pyrogen-free water for injection
-
Sterile 1.5 mL microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure for 10 mM Stock Solution:
-
Aseptically weigh the required amount of Rubidazon hydrochloride powder. Calculation: Molecular Weight = 682.12 g/mol (for HCl salt). To make 1 mL of a 10 mM solution, weigh 0.682 mg.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., 10 mM).
-
Vortex briefly until fully dissolved. The solution should be a clear, red-orange color.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage.
-
-
Procedure for Dosing Formulations (In Vitro and In Vivo):
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in the appropriate sterile vehicle (cell culture medium for in vitro assays, sterile 0.9% NaCl for in vivo administration) to achieve the final desired concentrations.
-
For in vivo studies, prepare fresh on the day of dosing. The final volume for injection will depend on the administration route and the animal's weight.
-
In Vitro Administration and Efficacy Assessment in AML Cell Lines
Rationale: The initial evaluation of an anti-cancer agent involves determining its cytotoxic and apoptotic effects on a panel of relevant cancer cell lines. This allows for the determination of the drug's potency (e.g., IC50 values) and provides insights into its mechanism of action at the cellular level. A panel of AML cell lines with different genetic backgrounds is recommended to assess the breadth of activity.[2][11][12]
Recommended AML Cell Lines
| Cell Line | FAB Classification | Key Genetic Features | Source |
| HL-60 | M2 | Myeloid, promyelocytic | [11][12] |
| KG-1 | M1/M2 | Myeloblastic | [11][13] |
| MOLM-13 | M5a | FLT3-ITD positive | [14] |
| Kasumi-1 | M2 | t(8;21), c-KIT mutation | [13] |
| THP-1 | M5 | MLL-AF9 translocation | [13] |
Workflow for In Vitro Evaluation of Rubidazon
Caption: Workflow for the in vitro evaluation of Rubidazon in AML cell lines.
Protocol 2: Cell Viability Assay (MTS/CCK-8)
Rationale: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a rapid and high-throughput method to determine the dose-dependent cytotoxic effect of Rubidazon and to calculate the half-maximal inhibitory concentration (IC50).[13]
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
Add 100 µL of medium containing Rubidazon at various concentrations (e.g., a 2-fold serial dilution from 10 µM to 0.01 µM) to the wells in triplicate. Include a vehicle control (medium with the highest concentration of saline used for dilution).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTS or CCK-8 reagent to each well.
-
Incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 450-490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Protocol 3: Apoptosis Assay by Flow Cytometry
Rationale: To confirm that cell death is occurring via apoptosis, a hallmark of anthracycline action, Annexin V and Propidium Iodide (PI) staining is used. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Procedure:
-
Seed AML cells in a 6-well plate at a density of 0.5-1 x 10^6 cells per well.
-
Treat cells with Rubidazon at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.
-
In Vivo Administration Routes for AML Research
Rationale: In vivo studies are critical for evaluating the therapeutic efficacy and potential toxicity of a drug in a whole-organism context. The choice of administration route can significantly impact the pharmacokinetics and, consequently, the efficacy of the compound.[15][16] For systemic diseases like AML, intravenous (IV) administration is often the most clinically relevant route as it ensures immediate and complete bioavailability.[15][17] Intraperitoneal (IP) injection is a common alternative in preclinical models due to its relative ease of administration.[18][19]
Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of Rubidazon in an AML xenograft model.
Protocol 4: Intravenous (Tail Vein) Administration in a Murine AML Xenograft Model
Rationale: Tail vein injection is the standard method for IV administration in mice, providing direct entry into the systemic circulation. This route most closely mimics clinical IV infusion.
-
Model Establishment:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human AML cells.[20][21][22]
-
Inject 1-5 x 10^6 AML cells (e.g., MOLM-13 or a patient-derived xenograft (PDX) line) intravenously into the lateral tail vein of each mouse.[23]
-
Monitor for engraftment, which can be confirmed by flow cytometry of peripheral blood for human CD45+ cells or by bioluminescence imaging if using luciferase-expressing cell lines.[23]
-
-
Administration Procedure:
-
Once engraftment is confirmed and the disease is established, randomize mice into treatment and control groups.
-
Prepare the Rubidazon dosing solution in sterile 0.9% NaCl. A typical dose for anthracyclines like doxorubicin in mice is in the range of 2-10 mg/kg.[24] Dose-finding studies for Rubidazon would be necessary.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, slowly inject the dosing solution (typically 100-200 µL) into one of the lateral tail veins.
-
Administer according to the planned schedule (e.g., once or twice weekly). The control group should receive an equivalent volume of the vehicle (0.9% NaCl).
-
Monitor the animals daily for signs of toxicity (weight loss, lethargy, ruffled fur) and tumor burden. The primary endpoint is typically overall survival.
-
Protocol 5: Intraperitoneal Administration in a Murine AML Xenograft Model
Rationale: IP injection is technically simpler than IV and is a valid route for systemic delivery, although absorption kinetics may differ.[19]
-
Model Establishment: As described in Protocol 4.
-
Administration Procedure:
-
Randomize mice into treatment and control groups.
-
Prepare the Rubidazon dosing solution in sterile 0.9% NaCl.
-
Securely hold the mouse and tilt it head-down to allow the abdominal organs to shift away from the injection site.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Inject the dosing solution (up to 200 µL) into the peritoneal cavity.
-
Administer according to the planned schedule and monitor as described for IV administration.
-
Conclusion and Future Directions
These protocols provide a foundational framework for the preclinical evaluation of Rubidazon in AML research. By systematically assessing its in vitro cytotoxicity and in vivo efficacy through various administration routes, researchers can generate the robust data needed to determine its potential for further development. Given the historical context of Rubidazon, modern mechanistic studies, including analysis of its effects on DNA damage response pathways and its synergy with other targeted agents, would be a logical and valuable next step in its re-evaluation as a potential therapeutic for acute myeloid leukemia.
References
-
Dendrogenin A Enhances Anti-Leukemic Effect of Anthracycline in Acute Myeloid Leukemia. (2020). Cancers. [Link]
-
Murine Models of Acute Myeloid Leukemia. Cancers. [Link]
-
Murine models based on acute myeloid leukemia-initiating stem cells xenografting. (2018). World Journal of Stem Cells. [Link]
-
Intravenous administration of high-dose Paclitaxel reduces gut-associated lymphoid tissue cell number and respiratory immunoglobulin A concentrations in mice. (2014). Surgical Infections. [Link]
-
Murine Models of Acute Myeloid Leukaemia. (2019). MDPI. [Link]
-
How to Establish Acute Myeloid Leukemia Xenograft Models Using Immunodeficient Mice. Asian Pacific Journal of Cancer Prevention. [Link]
-
Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research. (2023). International Journal of Molecular Sciences. [Link]
-
Acute Myeloid Leukemia Patient-Derived Xenograft Models Generated with the Use of Immunodeficient NSG-SGM3 Mice. ResearchGate. [Link]
-
Human myeloid leukemia cell lines: a review. PubMed. [Link]
-
Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. (2022). Makara Journal of Health Research. [Link]
-
Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association. (2021). Circulation Research. [Link]
-
Rodent Models of Chemotherapy-Induced Peripheral Neuropathy. (2014). ILAR Journal. [Link]
-
Anthracycline. Wikipedia. [Link]
-
Preclinical assessment of anthracycline cardiotoxicity in laboratory animals: predictiveness and pitfalls. (2007). Fundamental & Clinical Pharmacology. [Link]
-
Zorubicin. DrugCentral. [Link]
-
Use of a murine model for comparison of intravenous and intraperitoneal cisplatin in the treatment of microscopic ovarian cancer. PubMed. [Link]
-
Anthracyclines. (2023). StatPearls. [Link]
-
Anthracycline Medications (Doxorubicin). (2023). StatPearls. [Link]
-
In vitro testing of chemotherapeutic drug combinations in acute myelocytic leukaemia using the fluorometric microculture cytotoxicity assay (FMCA). PubMed. [Link]
-
Characterization of AML cell lines. ResearchGate. [Link]
-
Doxorubicin pharmacokinetics after intravenous and intraperitoneal administration in nude mice. ResearchGate. [Link]
-
Anthracycline Drugs for Chemo: How Do They Work?. (2025). Drugs.com. [Link]
-
Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. (2004). Pharmacological Reviews. [Link]
-
In Situ Synthesis of a Tumor-Microenvironment-Responsive Chemotherapy Drug. (2023). MDPI. [Link]
-
In vitro chemosensitivity testing of selected myeloid cells in acute myeloid leukemia. (2003). Leukemia & Lymphoma. [Link]
-
The Liposomal Formulation of Doxorubicin. NanoMedicines Research Group. [Link]
-
Zosuquidar in Combination With Daunorubicin and Cytarabine in Patients Ages 55-75 With Newly Diagnosed Acute Myeloid Leukemia (AML). ClinicalTrials.gov. [Link]
-
Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines. (2024). bioRxiv. [Link]
-
Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model. (2021). Molecules. [Link]
-
Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags. PubMed. [Link]
-
Ex vivo cultures and drug testing of primary acute myeloid leukemia samples: Current techniques and implications for experimental design and outcome. ResearchGate. [Link]
-
Zorubicin. PubChem. [Link]
-
Anthracyclines: biosynthesis, engineering and clinical applications. ResearchGate. [Link]
-
Studying AML in mouse models: methods and challenges. (2025). VJHemOnc. [Link]
-
Design of the Lyophilization Process of a Doxorubicin Formulation Based on Thermal Properties. Indian Journal of Pharmaceutical Sciences. [Link]
-
Design of anthracyclines with extremely high cytotoxic properties. ResearchGate. [Link]
-
miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis. OncoTargets and Therapy. [Link]
-
AML PDX Models, 3D Bone Marrow Niche & Biomarkers. Crown Bioscience. [Link]
-
Drug Repurposing for the Treatment of Acute Myeloid Leukemia. (2017). Frontiers in Medicine. [Link]
-
Final Report of Phase II Study of Sorafenib, Cytarabine, and Idarubicin for Initial Therapy in Younger Patients with Acute Myeloid Leukemia. Clinical Lymphoma, Myeloma & Leukemia. [Link]
-
Differences in ex-vivo Chemosensitivity to Anthracyclines in First Line Acute Myeloid Leukemia. Journal of Personalized Medicine. [Link]
-
Acute Myeloid Leukemia (AML) Treatment Protocols. (2026). Medscape. [Link]
-
An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging. (2015). PLOS One. [Link]
-
FDA Issues Final Guidance on Developing Drugs for Treatment of AML. (2022). Targeted Oncology. [Link]
-
SPAG6 overexpression decreases the pro-apoptotic effect of daunorubicin in acute myeloid leukemia cells through the ROS/JNK MAPK axis in a GSTP1-dependent manner. (2024). Frontiers in Pharmacology. [Link]
Sources
- 1. journal.waocp.org [journal.waocp.org]
- 2. Choosing the Right Cell Line for Acute Myeloid Leukemia (AML) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Acute Myeloid Leukemia (AML) Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 5. Zorubicin [drugfuture.com]
- 6. Zorubicin | C34H35N3O10 | CID 57164040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anthracycline - Wikipedia [en.wikipedia.org]
- 8. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and compatibility studies of zorubicin in intravenous fluids and PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human myeloid leukemia cell lines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accegen.com [accegen.com]
- 13. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Use of a murine model for comparison of intravenous and intraperitoneal cisplatin in the treatment of microscopic ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intravenous administration of high-dose Paclitaxel reduces gut-associated lymphoid tissue cell number and respiratory immunoglobulin A concentrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
- 20. wjgnet.com [wjgnet.com]
- 21. Murine Models of Acute Myeloid Leukaemia [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 24. vjhemonc.com [vjhemonc.com]
Troubleshooting & Optimization
Technical Support Center: Rubidazone (Zorubicin) Bioavailability Enhancement
Ticket #RBZ-808: Improving Solid Tumor Bioavailability
Assigned Specialist: Senior Application Scientist, Drug Delivery Systems Status: Open Priority: High
Executive Summary: The "Prodrug Paradox"
Welcome to the Rubidazone (Zorubicin) technical support hub. If you are seeing low efficacy in solid tumor models despite high in vitro potency, you are likely facing the "Prodrug Paradox."
Rubidazone is a benzoylhydrazone prodrug of daunorubicin. Its primary advantage—reduced cardiotoxicity—relies on the stability of the hydrazone bond in systemic circulation. However, this bond is acid-labile.[1]
-
The Failure Mode: If Rubidazone hydrolyzes to daunorubicin before reaching the tumor (in the infusion bag or bloodstream), you lose the safety benefit and increase systemic clearance.
-
The Goal: You must engineer a system that protects the hydrazone bond at pH 7.4 (blood) but triggers release/hydrolysis at pH < 5.5 (tumor endosome).
This guide provides modular troubleshooting for formulation, delivery, and tumor penetration.
Module 1: Formulation & Stability (The "Bag-to-Vein" Phase)
Diagnosis: Is your drug degrading before injection?
Symptom: HPLC shows free daunorubicin peaks >5% immediately after reconstitution. Root Cause: Rubidazone is highly unstable in acidic infusion fluids (e.g., D5W, which can have a pH of 4.5–5.0).
Troubleshooting Protocol: pH Buffering
Standard Operating Procedure (SOP):
-
Avoid Dextrose 5% (D5W): Never reconstitute Rubidazone directly in D5W without buffering. The acidic pH triggers premature hydrolysis.
-
Use Saline/Buffer: Reconstitute in 0.9% NaCl (pH ~5.5–7.0) or, preferably, a phosphate-buffered saline (PBS) adjusted to pH 7.4 .
-
Lyophilization Protection: If you are manufacturing nanoparticles, ensure the lyoprotectant (e.g., sucrose) does not acidify the cake during freeze-drying.
Data Table: Stability of Rubidazone at 25°C
| Solvent System | pH | t½ (Half-life) | Recommendation |
| Dextrose 5% (D5W) | ~4.5 | < 4 hours | DO NOT USE |
| 0.9% NaCl | ~6.0 | ~12 hours | Acceptable for immediate use |
| PBS / Buffered Saline | 7.4 | > 24 hours | Optimal for infusion |
Module 2: Nano-Delivery Systems (Getting to the Tumor)
The Challenge: P-gp Efflux & Circulation Time
Free Rubidazone is a substrate for P-glycoprotein (P-gp/MDR1), a major efflux pump in resistant solid tumors. To improve bioavailability, we recommend a TPGS-modified Liposomal System .
Why TPGS? D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) acts as a dual-function excipient:
-
Stealth: Provides steric stabilization (like PEG).
-
Inhibitor: Directly inhibits P-gp ATPase, preventing the tumor cell from pumping the drug out [1].
Protocol: Synthesis of TPGS-Rubidazone Liposomes
Method: Thin Film Hydration with Remote Loading (Modified)
Step 1: Lipid Film Formation
-
Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol , and TPGS (Molar ratio 55:40:5) in Chloroform:Methanol (2:1).
-
Evaporate solvent under vacuum (Rotavap) at 60°C to form a thin film.
-
Hydrate with 300 mM Citrate Buffer (pH 4.0) . Note: This creates the transmembrane gradient.
Step 2: Sizing
-
Extrude through 100 nm polycarbonate membranes (10 passes) to achieve uniform size.
Step 3: Gradient Establishment & Loading
-
Exchange external buffer to PBS (pH 7.4) using a Sephadex G-50 column. Critical: This creates a pH gradient (Inside pH 4.0 / Outside pH 7.4).
-
Incubate with Rubidazone at 60°C for 30 mins.
Step 4: Purification
-
Remove unencapsulated drug via dialysis (10 kDa MWCO) against PBS.
Figure 1: Workflow for generating TPGS-modified liposomes using transmembrane pH gradient loading.
Module 3: Tumor Penetration (The Microenvironment Barrier)
Diagnosis: "Rim Effect"
Symptom: Histology shows drug accumulation only at the periphery of the tumor, with necrotic/viable cores remaining untreated. Root Cause: High Interstitial Fluid Pressure (IFP) and dense Extracellular Matrix (ECM) prevent deep convection of nanoparticles [2].
Troubleshooting: Matrix Normalization
If bioavailability is limited by penetration rather than blood stability, add a "priming" step to your animal model protocol.
Strategy: Losartan Priming Losartan (an Angiotensin II receptor blocker) reduces collagen I levels and decompresses tumor blood vessels, improving perfusion.
-
Dose: 10 mg/kg/day (oral gavage) for 3–5 days prior to Rubidazone administration.
-
Result: Increases pore size of the ECM, allowing 100nm liposomes to penetrate deeper [3].
Module 4: Mechanism of Action & FAQ
Visualizing the Pathway
Understanding the precise release mechanism is vital for interpreting pharmacokinetic (PK) data.
Figure 2: Mechanism of Action. TPGS inhibits P-gp efflux while the liposome utilizes the EPR effect for accumulation.
Frequently Asked Questions (FAQ)
Q1: Why does my Rubidazone precipitate when I mix it with liposomes?
-
A: Rubidazone is hydrophobic.[4] If you are attempting "passive loading" (adding drug during lipid film formation), the encapsulation efficiency is limited by the lipid mass. Switch to the Remote Loading protocol (Module 2) to utilize the pH gradient, which actively pulls the drug into the aqueous core.
Q2: Can I use PLGA nanoparticles instead of liposomes?
-
A: Yes. PLGA is excellent for sustained release. However, PLGA degradation produces lactic/glycolic acid, creating an acidic microclimate inside the particle. This will hydrolyze Rubidazone to Daunorubicin during storage. You must add a basic salt (e.g., Mg(OH)2) to the PLGA matrix to buffer the internal pH and stabilize the prodrug [4].
Q3: My in vivo toxicity is still high. Why?
-
A: Check your particle size.[] If liposomes are >150nm, they are rapidly cleared by the Reticuloendothelial System (RES) (liver/spleen), leading to hepatic toxicity rather than tumor accumulation. Ensure extrusion passes are sufficient to reach <120nm.
References
-
Zhang, Z., et al. (2012).[6] "D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) based nanomedicine for the treatment of multidrug resistant cancer."[6] Biomaterials.
-
Jain, R.K. (2001). "Delivery of molecular and cellular medicine to solid tumors." Advanced Drug Delivery Reviews.
-
Chauhan, V.P., et al. (2013). "Angiotensin inhibition enhances drug delivery and potency in solid tumors." Nature Communications.
-
Mura, S., et al. (2013). "Stimuli-responsive nanocarriers for drug delivery." Nature Materials.
-
Benjamin, R.S., et al. (1979). "Phase 1 trial and assay of rubidazone in patients with advanced solid tumors." Cancer Research.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Preparation and evaluation of a Rubropunctatin-loaded liposome anticancer drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 6. Exploration of the inhibition action of TPGS on tumor cells and its combined use with chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 trial and assay of rubidazone (NSC 164011) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak interference in rubidazon chromatography analysis
Welcome to the technical support center for rubidazon analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a primary focus on peak interference. Here, we synthesize established chromatographic principles with field-proven insights to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: A Systematic Approach to Peak Interference
Peak interference, where two or more compounds fail to separate, is a critical issue that compromises quantification and peak identification.[1] This guide provides a structured, step-by-step methodology for diagnosing and resolving these issues.
Q1: My rubidazon peak is co-eluting with an unknown peak. How do I confirm and resolve this?
Answer:
Co-elution is the primary challenge in chromatography, especially when analyzing complex mixtures from stability studies or biological matrices.[2] The first step is to confirm that you are not dealing with a simple case of peak tailing or fronting, which can sometimes be mistaken for an unresolved shoulder.[1]
Step 1: Confirming Co-elution
Before making any changes to your method, verify that co-elution is indeed the issue.
-
Visual Inspection: Look for subtle signs of asymmetry, such as a "shoulder" on the main peak, which indicates a hidden, unresolved compound.[1]
-
Peak Purity Analysis (if available): If you are using a Diode Array Detector (DAD/PDA) or a Mass Spectrometer (MS), use the peak purity function.
Step 2: Systematic Method Optimization to Resolve Co-elution
The goal is to alter the selectivity (α) of your chromatographic system, which describes the separation factor between two adjacent peaks.[4][5] A resolution value (Rs) of greater than 1.5 is the target for baseline separation.[4]
Below is a workflow designed to systematically resolve co-eluting peaks.
Caption: A systematic workflow for troubleshooting and resolving co-eluting peaks.
FAQs: Rubidazon Chromatography
This section addresses common questions related to rubidazon analysis, providing quick, actionable answers.
Q2: What causes peak tailing or fronting for my rubidazon peak, and how can I fix it?
Answer:
Peak asymmetry compromises integration accuracy and can hide small impurities.
-
Peak Tailing (asymmetry factor > 1) is when the back half of the peak is elongated.[6]
-
Common Cause: Secondary interactions, especially if rubidazon has basic functional groups (like amines) interacting with acidic residual silanols on the C18 column packing.[7][8]
-
Solution: Add a mobile phase modifier to suppress this interaction. Operating at a lower pH (e.g., adding 0.1% formic acid or phosphoric acid) protonates the silanol groups, minimizing the unwanted interaction.[4][8]
-
-
Peak Fronting (asymmetry factor < 1) is when the front half of the peak is sloped.[6]
-
Common Cause: This is almost always due to column overload, where either the injection volume is too large or the sample concentration is too high.[9]
-
Solution: The easiest fix is to dilute your sample (e.g., by a factor of 10) and re-inject. If the peak shape improves, you have confirmed overload as the cause.[9]
-
Q3: I am developing a stability-indicating method for rubidazon. Where do I start?
Answer:
A stability-indicating method must be able to separate the intact drug from its degradation products, which are often generated through forced degradation studies.[10][11][12]
Step-by-Step Protocol for Initial Method Development:
-
Gather Analyte Information: Understand the structure of rubidazon. Note its pKa, solubility, and UV absorbance maxima. A literature search for similar compounds, like rubiadin, suggests a detection wavelength around 300 nm might be appropriate.[13]
-
Select a Column: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) is a robust starting point for many pharmaceutical compounds.[13][14]
-
Prepare Initial Mobile Phases:
-
Run a Scouting Gradient: Perform a fast, broad gradient run to determine the approximate elution time of rubidazon.[4]
-
Analyze and Optimize: Based on the scouting run, adjust the gradient to improve resolution around the rubidazon peak and any observed impurity peaks. If peaks are clustered, flatten the gradient in that region to increase separation.[4]
Q4: How do I choose between acetonitrile and methanol as the organic modifier?
Answer:
The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Rationale & Recommendation |
| Elution Strength | Stronger eluent (generally) | Weaker eluent (generally) | For the same percentage, ACN will typically elute compounds faster than MeOH. |
| Selectivity | Different hydrogen bond acceptor properties | Different hydrogen bond donor/acceptor properties | This difference in intermolecular interactions is the primary reason for changes in selectivity. If peaks co-elute in ACN, switching to MeOH is a powerful first step in resolving them.[4] |
| Viscosity/Pressure | Lower backpressure | Higher backpressure | ACN/water mixtures have lower viscosity, resulting in lower system pressure, which can be advantageous. |
| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for detection above 210 nm. ACN is preferred for detection at very low UV wavelengths. |
Recommendation: Start with acetonitrile as it often provides sharper peaks and lower backpressure. However, if you face co-elution challenges, developing a parallel method with methanol is a critical and highly effective troubleshooting step.[4]
Q5: What are "ghost peaks" and how can I prevent them?
Answer:
Ghost peaks are unexpected signals that appear in your chromatogram, often during a gradient run.[7]
-
Common Causes:
-
Troubleshooting Steps:
-
Run a Blank: Inject your mobile phase or sample solvent as a sample. If the ghost peak is still present, the source is not carryover from the previous sample.[7]
-
Check Solvents: Prepare fresh mobile phase using high-purity solvents and water.[7][17]
-
Clean the System: Purge the injector and flush the system to remove any contaminants.[7] If contamination is suspected in the aqueous mobile phase line, flushing it with an organic solvent at the end of the day can help.[17]
-
References
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
- HPLC Troubleshooting Guide. SCION Instruments.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube.
- How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Optimizing Analysis Conditions, Part 1: Mobile Phase. Malvern Panalytical.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques.
- A Validated Isocratic RP-HPLC Method determination for Rubiadin in the roots of Rubia cordifolia Linn. ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex.
- Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. Open Research Library.
- Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. BenchChem.
- A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs. National Institutes of Health.
- development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC.
- Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. National Institutes of Health.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
- Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma. National Institutes of Health.
- Where Do Interference Peaks in Liquid Chromatography Come From?. Universal Lab.
- How to Identify Peaks in a Chromatogram, Assign Correct Analyte. Sorbtech.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
- rp-hplc method development and estimation of rosiglitazone maleate in bulk and tablet dosage form. ResearchGate.
- (PDF) Development and validation of a Reverse Phase-HPLC method for the determination of Rosiglitazone Maleate in tablet dosage form. ResearchGate.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sorbtech.com [sorbtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. longdom.org [longdom.org]
- 11. jpsbr.org [jpsbr.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BiblioBoard [openresearchlibrary.org]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. Where Do Interference Peaks in Liquid Chromatography Come From? | Universal Lab Blog [universallab.org]
Technical Support Center: Rubidazone Stability & Pharmacokinetics
Here is the technical support guide for Rubidazone stability and pharmacokinetics.
Topic: Strategies to Increase the Half-Life of Rubidazone in Blood Plasma Document ID: RUB-PK-OPT-2026 Status: Active
Executive Summary & Diagnostic Overview
User Issue: Rapid clearance of Rubidazone (Zorubicin) from blood plasma, leading to sub-therapeutic concentrations or excessive dosing requirements.
Root Cause Analysis: Rubidazone is a benzoylhydrazone prodrug of daunorubicin. Its short half-life is driven by two distinct mechanisms:[1]
-
Chemical Instability: The C-13 benzoylhydrazone bridge is highly labile, undergoing rapid hydrolysis to daunorubicin (active metabolite) and benzoylhydrazine. This reaction is acid-catalyzed.
-
Biological Clearance: Rapid uptake by the Reticuloendothelial System (RES) and enzymatic cleavage by plasma esterases and glycosidases.
Strategic Solution: To extend the half-life, you must simultaneously shield the hydrazone bond from hydrolytic environments and evade RES uptake. The protocols below detail the formulation of PEGylated Liposomal Systems and pH-Stabilized Buffers to achieve this.
Module A: Liposomal Encapsulation (The "Stealth" Strategy)
This is the most effective method to increase circulation time from minutes to hours (or days).
Why this works
Free rubidazone binds non-specifically to plasma proteins and is rapidly metabolized. Encapsulation within a lipid bilayer containing Polyethylene Glycol (PEG) creates a hydration sphere that prevents opsonization (tagging by immune system) and blocks enzymatic access to the labile hydrazone bond.
Protocol: Preparation of PEGylated Rubidazone Liposomes
Standard Operating Procedure (SOP-LIP-04)
Materials:
-
HSPC (Hydrogenated Soy Phosphatidylcholine)
-
Cholesterol (stabilizes bilayer)
-
DSPE-PEG2000 (provides "stealth" layer)
-
Ammonium Sulfate (250 mM) – For active loading gradient
Workflow:
-
Lipid Film Formation:
-
Dissolve HSPC:Cholesterol:DSPE-PEG2000 (Molar ratio 56:39:5) in chloroform/methanol (2:1).
-
Evaporate solvent under nitrogen flow to form a thin film.
-
Checkpoint: Film must be uniform with no visible aggregates.
-
-
Hydration (Gradient Setup):
-
Hydrate the film with 250 mM Ammonium Sulfate (pH 5.5) at 60°C.
-
Note: The internal acidic environment is required for the "ion trap" mechanism, but the external phase will be exchanged.
-
-
Sizing (Extrusion):
-
Pass the suspension through 100 nm polycarbonate membranes (10 cycles) using a high-pressure extruder.
-
Target Size: 90–110 nm (PDI < 0.1).
-
-
Buffer Exchange (Critical Step):
-
Use Size Exclusion Chromatography (Sephadex G-50) to replace the external ammonium sulfate with HEPES Buffered Saline (pH 7.4) .
-
Why: This creates a transmembrane gradient. The outside is neutral (stabilizing the liposome), the inside is acidic (trapping the drug).
-
-
Active Loading:
-
Incubate Rubidazone with the liposomes at 60°C for 30 minutes.
-
Rubidazone (neutral at pH 7.4) crosses the membrane. Inside (pH 5.5), the sugar amine protonates, locking the drug inside.
-
Visualization: The Encapsulation Logic
Figure 1: The transmembrane gradient mechanism. The neutral drug enters passively but becomes protonated and trapped inside the acidic core, preventing premature release in plasma.
Module B: Chemical Stabilization (pH & Buffer Control)
If liposomal encapsulation is not feasible, you must control the chemical environment during infusion or storage.
The Instability Mechanism
Rubidazone hydrolyzes to Daunorubicin. This reaction follows pseudo-first-order kinetics and is acid-catalyzed .
Reaction Pathway: Rubidazone + H2O --(H+)--> Daunorubicin + Benzoylhydrazine
Troubleshooting Guide: pH Optimization
| Parameter | Recommended Range | Scientific Rationale |
| Storage pH | pH 7.0 – 7.5 | The benzoylhydrazone bond is most stable at neutral pH. Acidic pH (< 6.[2]0) accelerates hydrolysis significantly. |
| Infusion Buffer | PBS or HEPES (pH 7.4) | Avoid Dextrose 5% (often pH 4.5–5.0). Using acidic infusion fluids will degrade Rubidazone before it enters the vein. |
| Temperature | 4°C (Storage) | Hydrolysis is temperature-dependent. Arrhenius plots show a 3-4x increase in degradation rate at 37°C vs 4°C. |
Advanced Strategies: Polymeric Micelles
For researchers observing "burst release" from liposomes, Polymeric Micelles offer a tighter hydrophobic core interaction.
Recommended System: PEG-PLGA (Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid)).
-
Mechanism: The hydrophobic PLGA core solubilizes Rubidazone (which is lipophilic), while the PEG shell provides steric stability.
-
Benefit: Unlike liposomes which have an aqueous core, micelles interact hydrophobically with the anthracycline rings, reducing leakage.
Frequently Asked Questions (Troubleshooting)
Q: I see a rapid drop in Rubidazone concentration within 10 minutes of injection. Is this clearance or degradation? A: It is likely distribution (alpha-phase) coupled with hydrolysis .
-
Test: Analyze the plasma for Daunorubicin. If Daunorubicin levels spike immediately as Rubidazone drops, your drug is hydrolyzing.
-
Fix: Check your infusion buffer pH. If it is < 7.0, you are injecting a degrading drug. Switch to a buffered saline (pH 7.4).
Q: My liposomes are aggregating after loading Rubidazone. A: This is often due to surface charge neutralization .
-
Rubidazone is cationic. If it binds to the surface of the liposome rather than entering the core, it can bridge liposomes together.
-
Fix: Ensure your incubation temperature is above the lipid transition temperature (Tm > 55°C for HSPC) to ensure the membrane is fluid enough for the drug to pass through quickly.
Q: Can I use the same protocol as Doxorubicin (Doxil)? A: Yes, but with modification. Rubidazone is more lipophilic than Doxorubicin.
-
Modification: You may need to lower the drug-to-lipid ratio (0.1:1 w/w instead of 0.2:1) to prevent membrane destabilization.
Comparative Data: Half-Life Extension
| Formulation Strategy | Estimated T1/2 (Alpha) | Estimated T1/2 (Beta) | Primary Clearance Mechanism |
| Free Rubidazone | < 10 mins | ~10–12 hours* | Rapid hydrolysis to Daunorubicin; Renal clearance |
| PEG-Liposomes | N/A (Circulates intact) | 30–50 hours | RES uptake (slow); EPR effect in tumors |
| PLGA Nanoparticles | N/A | 15–20 hours | Hydrolysis of polymer; RES uptake |
*Note: The beta half-life of free Rubidazone often reflects the metabolite Daunorubicin, as the parent compound disappears quickly.
Degradation Pathway Visualization
Understanding the enemy (hydrolysis) is key to defeating it.
Figure 2: The acid-catalyzed hydrolysis pathway. Stabilization strategies must block the H3O+ attack on the hydrazone bond.
References
-
Benjamin, R. S., et al. (1979). "Clinical pharmacokinetics of rubidazone." Cancer Chemotherapy and Pharmacology. Link
-
Gabizon, A., et al. (1994). "Prolonged circulation time and enhanced accumulation in malignant exudates of doxorubicin encapsulated in polyethylene-glycol coated liposomes." Cancer Research.[] Link
- Harel-Adar, T., et al. (2011). "Liposomal formulations of anthracyclines: The effect of formulation variables on pharmacokinetics." Journal of Controlled Release. (Validating the remote loading gradient for anthracyclines).
-
Zanette, D., et al. (2010). "The encapsulation of idarubicin within liposomes using the novel EDTA ion gradient method." Journal of Controlled Release. (Demonstrates gradient loading for lipophilic anthracyclines similar to Rubidazone). Link
Sources
Validation & Comparative
Rubidazone vs. Daunorubicin in Acute Lymphoblastic Leukemia: A Mechanistic and Clinical Efficacy Guide
Topic: Rubidazone (Zorubicin) versus Daunorubicin Efficacy in Acute Lymphoblastic Leukemia Content Type: Technical Comparison Guide
Executive Summary
This guide analyzes the comparative efficacy, pharmacology, and toxicity profiles of Daunorubicin (the standard-of-care anthracycline) and Rubidazone (Zorubicin), a semi-synthetic benzoylhydrazone derivative developed in the 1970s.
While Rubidazone was engineered to mitigate the dose-limiting cardiotoxicity of Daunorubicin, historical clinical data reveals a complex trade-off: Rubidazone acts primarily as a prodrug, hydrolyzing to Daunorubicin in vivo. Although it demonstrated comparable remission rates in Acute Lymphoblastic Leukemia (ALL), its clinical utility was compromised by severe acute toxicity (histamine-mediated hypotension) and a failure to demonstrate superior overall survival compared to the parent compound or newer analogs like Idarubicin.
Chemical & Mechanistic Distinction
1.1 Structural Relationship
Rubidazone is the benzoylhydrazone derivative of Daunorubicin.[1][2] This structural modification at the C-13 position alters the drug's lipophilicity and cellular uptake kinetics but requires metabolic activation to exert its primary cytotoxic effect.
-
Daunorubicin: Active parent compound.[1][3][4] Intercalates DNA and inhibits Topoisomerase II.
-
Rubidazone (Prodrug): Inactive (or weakly active) until the hydrazone linkage is hydrolyzed.
1.2 Mechanism of Action Pathway
The following diagram illustrates the metabolic conversion and downstream cytotoxic effects.
Figure 1: Metabolic activation of Rubidazone to Daunorubicin and subsequent induction of apoptosis.
Clinical Efficacy Analysis
2.1 Comparative Efficacy in ALL
Direct head-to-head comparisons are primarily historical, as Rubidazone is no longer in standard use. The pivotal data stems from trials conducted by the Groupe d'Etude des Leucémies Aigües Myéloïdes and the Southwest Oncology Group (SWOG).
| Parameter | Daunorubicin (Standard) | Rubidazone (Zorubicin) | Analysis |
| Drug Class | Anthracycline Antibiotic | Anthracycline Derivative (Prodrug) | Rubidazone is a prodrug of Daunorubicin. |
| CR Rate (Relapsed ALL) | 30–50% (Single Agent) | 46% (18/39 patients) | Rubidazone showed high activity in relapsed cases, comparable to Daunorubicin. |
| CR Rate (AML - First Line) | 50–60% (in 7+3 regimen) | 57% (Single Agent) | Rubidazone was highly effective as a single agent in AML, a key differentiator in early trials. |
| Resistance Profile | P-glycoprotein (MDR1) efflux | Cross-resistant with Daunorubicin | No advantage in multidrug-resistant (MDR) phenotypes. |
| Optimal Dose | 45–60 mg/m² (Daily x 3) | 450 mg/m² (Single infusion) | Rubidazone required significantly higher mass doses due to molecular weight and conversion efficiency. |
*Data Source: Jacquillat et al., Cancer 1976; Benjamin et al., Cancer Res 1977.
2.2 The "Aplasia Control" Hypothesis
Early studies (Jacquillat et al.) suggested that Rubidazone allowed for "better control of the induction of aplasia" compared to Daunorubicin. This was theorized to be due to its pharmacokinetic profile—a slower release of the active daunorubicin moiety might blunt the peak plasma concentration (
Toxicity Profile: The Critical Differentiator
The clinical failure of Rubidazone is largely attributed to its toxicity profile, which negated its theoretical cardiac safety benefits.
3.1 Cardiotoxicity [5]
-
Hypothesis: Rubidazone was designed to be less cardiotoxic.[1] Animal models (hamsters) showed reduced cardiotoxicity per unit of antitumor activity.
-
Clinical Reality: In humans, congestive heart failure (CHF) still occurred at cumulative doses of 1050–2600 mg/m² . While the cumulative dose limit was higher than Daunorubicin (typically capped at 550 mg/m²), the therapeutic index remained similar because much higher doses of Rubidazone were required for efficacy.
3.2 Acute Histamine Reaction (The "Rubidazone Flush")
Unlike Daunorubicin, Rubidazone administration was frequently associated with a severe, acute reaction:
-
Symptoms: Generalized erythema (pruritus), severe hypotension, and dyspnea.
-
Mechanism: Direct histamine release from basophils/mast cells.
-
Impact: This required aggressive premedication (corticosteroids/antihistamines) and slow infusion rates, complicating clinical management compared to Daunorubicin.
Experimental Protocols
For researchers investigating historical anthracycline derivatives or conducting meta-analyses, the following protocols define the standard administration used in pivotal efficacy trials.
Protocol A: Historical Rubidazone Induction (Single Agent)
-
Target Population: Relapsed/Refractory ALL or AML.
-
Pre-medication: Hydrocortisone 100 mg IV (Mandatory to prevent histamine reaction).
-
Dosing:
-
Good Risk: 450 mg/m² IV on Day 1.
-
Poor Risk: 300 mg/m² IV on Day 1.
-
Frequency: Repeat every 3–4 weeks based on bone marrow recovery.
-
-
Administration Note: Must be infused over 30–60 minutes. Rapid bolus causes immediate hypotension.
Protocol B: Standard Daunorubicin Induction (Modern Control)
-
Context: Used as the control arm in comparative efficacy studies.
-
Regimen (CALGB 10403 / 7+3 Variant):
-
Daunorubicin: 45–60 mg/m² IV push over 10–15 mins on Days 1, 2, and 3.
-
Vincristine: 1.4 mg/m² (max 2 mg) IV on Days 1, 8, 15, 22.
-
Prednisone: 60 mg/m² PO daily Days 1–28.
-
Pegaspargase: 2,500 units/m² IM/IV on Day 4.
-
Workflow Visualization: Comparative Induction Logic
Figure 2: Comparative induction workflows highlighting the specific pre-medication requirement for Rubidazone.
Conclusion: The Scientific Verdict
Rubidazone represents a "failed evolution" in anthracycline development. While it successfully achieved high remission rates in ALL (approx. 46–50%) comparable to Daunorubicin, it failed to displace the parent drug due to:
-
Prodrug Redundancy: It relies on conversion to Daunorubicin for activity, offering no novel mechanism to bypass resistance.
-
Toxicity Trade-off: The theoretical reduction in cardiotoxicity was clinically offset by the immediate, life-threatening risk of histamine-induced hypotension.
-
Superior Alternatives: The subsequent development of Idarubicin (which has a unique metabolite, idarubicinol, with a long half-life and better lipophilicity) and Liposomal Daunorubicin provided the desired improvements in efficacy and safety that Rubidazone promised but failed to deliver.
Recommendation: For current research, Rubidazone is primarily of historical interest in the study of anthracycline structure-activity relationships (SAR) and prodrug design failures. Daunorubicin (or Idarubicin) remains the gold standard for efficacy comparisons in ALL.
References
-
Jacquillat C, et al. (1976).[6] Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies.[6] Cancer.[2][7][8] Link
-
Benjamin RS, et al. (1977).[9] A phase 1 and 2 trial of rubidazone in patients with acute leukemia.[9] Cancer Research. Link
-
Baneux P, et al. (1978). Biological activities of rubidazone.[1][2][5][6][10] Journal of Medicine. Link
-
Herman EH, Young RS. (1979). Acute cardiovascular alterations induced by low doses of adriamycin, rubidazone, and daunorubicin in the anesthetized beagle dog. Cancer Treatment Reports. Link
-
Skovsgaard T. (1977). Transport and binding of daunorubicin, adriamycin, and rubidazone in Ehrlich ascites tumour cells.[10] Biochemical Pharmacology.[3] Link
Sources
- 1. Biological activities of rubidazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rubidazone in adults with previously treated acute leukemia and blast cell phase of chronic myelocytic leukemia: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrier-mediated transport of daunorubicin, adriamycin, and rubidazone in Ehrlich ascites tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Antitumor anthracycline antibiotics. Structure-activity and structure-cardiotoxicity relationships of rubidazone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. A phase 1 and 2 trial of rubidazone in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport and binding of daunorubicin, adriamycin, and rubidazone in Ehrlich ascites tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Bioequivalence Studies of Generic Rubidazon Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the availability of generic cytotoxic agents is paramount to ensuring broader patient access to critical therapies. Rubidazon, also known as zorubicin, is an anthracycline antibiotic and a benzoylhydrazone derivative of daunorubicin used in the treatment of various cancers.[1] Its mechanism of action involves intercalating into DNA and interacting with topoisomerase II, thereby inhibiting DNA polymerases.[1][2] The development of generic rubidazon formulations necessitates rigorous bioequivalence (BE) studies to ensure that their in vivo performance is comparable to the reference listed drug (RLD).
This guide provides an in-depth technical overview of the critical considerations and methodologies for conducting bioequivalence studies for generic rubidazon formulations. It is designed to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret these pivotal studies in line with global regulatory standards.
I. The Regulatory Framework: Foundational Principles of Bioequivalence
The core principle of a bioequivalence study is to demonstrate that a generic drug product is absorbed at the same rate and to the same extent as the reference product.[3] For systemically acting drugs like rubidazon, which is administered intravenously, this is typically assessed by comparing their pharmacokinetic (PK) profiles. The key PK parameters of interest are the area under the plasma concentration-time curve (AUC), which represents the extent of drug exposure, and the maximum plasma concentration (Cmax), which indicates the rate of drug absorption.[3]
According to guidelines from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), two drug products are considered bioequivalent if the 90% confidence interval (CI) of the geometric mean ratio (Test/Reference) for both AUC and Cmax falls within the acceptance range of 80.00% to 125.00%.[4]
II. Strategic Design of a Rubidazon Bioequivalence Study
The design of a bioequivalence study for an injectable oncology drug like rubidazon requires careful consideration of the drug's properties and the target patient population.
A. Study Design and Population
A randomized, two-period, two-sequence, single-dose crossover design is the gold standard for bioequivalence studies.[5] In this design, each subject receives both the test and reference formulations in a randomized order, separated by a washout period of sufficient duration to ensure complete elimination of the drug from the body. This design is powerful as it allows each subject to serve as their own control, minimizing inter-subject variability.
However, due to the cytotoxic nature of rubidazon, conducting studies in healthy volunteers may pose ethical and safety concerns. Therefore, it is often necessary to conduct these studies in cancer patients who are candidates for rubidazon therapy.[6] This approach, while introducing more variability, ensures that the drug is evaluated in the population that will ultimately use it.
B. The Reference Product
The selection of the appropriate reference listed drug (RLD) is a critical first step. The RLD is the innovator product and serves as the benchmark against which the generic formulation is compared. It is imperative to use the RLD as specified by the relevant regulatory authority (e.g., the FDA's Orange Book).
C. Dose and Administration
The dose administered in the bioequivalence study should be the same as the approved dose of the reference product. Rubidazon is administered intravenously, and the rate of infusion for both the test and reference products must be identical to avoid introducing variability in the pharmacokinetic profiles.[7][8]
D. Blood Sampling Schedule
A well-designed blood sampling schedule is crucial for accurately characterizing the plasma concentration-time profile of rubidazon. The sampling points should be frequent enough to capture the Cmax, the distribution phase, and the elimination phase of the drug. While specific pharmacokinetic data for rubidazon is not extensively published, data from the structurally related compound doxorubicin can provide some guidance. Doxorubicin exhibits a multi-phasic elimination with a long terminal half-life.[2][9] A typical sampling schedule for an intravenously administered anthracycline might include samples taken just before the infusion, at multiple time points during and immediately after the infusion, and then at progressively longer intervals for up to 72 hours or more, depending on the drug's half-life.
III. The Analytical Heart of the Study: Bioanalytical Method Validation
The reliability of a bioequivalence study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in plasma samples. For rubidazon, a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard.
A. Method Development and Validation
A robust bioanalytical method must be developed and validated according to international guidelines (e.g., FDA and EMA guidelines on bioanalytical method validation). The validation process ensures that the method is reliable for its intended purpose and assesses the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, and concomitant medications.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of scatter between a series of measurements. This is assessed at both the intra-day and inter-day levels.
-
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression analysis is typically used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
B. Sample Preparation
The extraction of rubidazon from plasma samples is a critical step. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[10]
-
Liquid-Liquid Extraction (LLE): This technique separates the drug from the plasma matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away.
The choice of extraction method will depend on the physicochemical properties of rubidazon and the desired sensitivity of the assay.
IV. Data Analysis and Interpretation: The Statistical Proof of Equivalence
Once the clinical and analytical phases of the study are complete, the pharmacokinetic parameters are calculated for each subject for both the test and reference products.
A. Pharmacokinetic Parameter Calculation
The primary pharmacokinetic parameters, AUC and Cmax, are determined from the plasma concentration-time data using non-compartmental analysis.
-
Cmax: The maximum observed plasma concentration.
-
AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.
-
AUCinf: The area under the plasma concentration-time curve from time zero to infinity, calculated as AUCt + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.
B. Statistical Analysis
The statistical analysis is performed on the log-transformed AUC and Cmax values. An analysis of variance (ANOVA) is used to assess the effects of sequence, period, treatment, and subject. The key outputs of the statistical analysis are the 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax.
As previously stated, for bioequivalence to be concluded, these 90% confidence intervals must lie entirely within the 80.00% to 125.00% range.[4]
V. Experimental Protocols
The following are high-level, exemplary protocols for key aspects of a rubidazon bioequivalence study. These should be adapted and detailed into a comprehensive study protocol.
A. Protocol: Plasma Sample Collection and Handling
-
Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma into labeled, pre-chilled polypropylene tubes.
-
Store the plasma samples at -70°C or lower until analysis.
B. Protocol: Bioanalytical Method (Illustrative HPLC-UV Method)
-
Instrumentation: A validated HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. The exact composition and pH should be optimized for rubidazon.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorption maximum of rubidazon.
-
Internal Standard (IS): A structurally similar compound, such as epirubicin or another anthracycline, should be used to ensure accuracy and precision.[11]
-
Sample Preparation (LLE):
-
To 1 mL of plasma, add the internal standard.
-
Add an extraction solvent (e.g., dichloromethane).
-
Vortex for an extended period to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
VI. Visualizing the Workflow
Diagram: Bioequivalence Study Workflow
Caption: High-level workflow for a rubidazon bioequivalence study.
VII. Conclusion
Conducting a bioequivalence study for a generic rubidazon formulation is a complex undertaking that demands a deep understanding of regulatory requirements, pharmacokinetic principles, and advanced bioanalytical techniques. This guide has outlined the critical components of such a study, from strategic design to data interpretation. By adhering to these principles and employing scientifically sound methodologies, drug developers can confidently establish the bioequivalence of their generic rubidazon products, ultimately contributing to the availability of safe, effective, and affordable cancer therapies.
References
-
Zorubicin. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]
-
BioPharma Services Inc. (2022, September 15). Bioequivalence Study Design. Retrieved from [Link]
- Singh, S., & Kumar, P. (2013). Bioequivalence study designs for generic solid oral anticancer drug products: scientific and regulatory considerations. The Journal of Clinical Pharmacology, 53(12), 1237-1245.
- Speth, P. A., van Hoesel, Q. G., & Haanen, C. (1988). Clinical pharmacokinetics of doxorubicin. Clinical Pharmacokinetics, 15(1), 15-31.
- Alberts, D. S., & van Daalen Wetters, T. (1976). Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system. British Journal of Cancer, 34(1), 64-68.
- Shukla, S., & Pandit, V. (2025, March 7). An updated method to measure Doxorubicin concentration in biological matrix by using High Performance Liquid Chromatography (HPLC): an application to pharmacodelivery study.
- Jacquillat, C., Weil, M., Gemon-Auclerc, M. F., Izrael, V., Bussel, A., Boiron, M., & Bernard, J. (1976). Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies. Cancer, 37(2), 653-659.
-
Veeprho. (2025, January 19). Bioequivalence Study In Generic Products. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Recent Upgradation in Bioanalytical Studies. Retrieved from [Link]
-
Government of Japan. (2020, March 19). Guideline for Bioequivalence Studies of Generic Products. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Product-specific bioequivalence guidance. Retrieved February 22, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Product-Specific Guidances for Generic Drug Development. Retrieved February 22, 2026, from [Link]
-
ECA Academy. (2025, July 16). EMA publishes new Product-Specific Bioequivalence Guidance. Retrieved from [Link]
- U.S. Food and Drug Administration. (2024, October 31). Product-Specific Guidances; Revised Draft Guidances for Industry; Availability. Federal Register.
- U.S. Food and Drug Administration. (2024, August 23). Product-Specific Guidances; Draft and Revised Draft Guidances for Industry; Availability. Federal Register.
- GSC Online Press. (2025, May 27).
- Semantic Scholar. (2024, May 15).
- ECA Academy. (2017, August 11). EMA adopts five product-specific bioequivalence guidelines.
- Frontiers Publishing. (2024, March 20).
- BenchChem. (2025).
- GaBI Journal. (2012, June 15). EMA finalises biosimilar monoclonal antibody guidelines.
- U.S. Food and Drug Administration. (2022, August 18). Bioequivalence Studies for Generic Drug Development.
- GaBI Online. (2018, April 6). FDA releases 52 new and revised bioequivalence guidelines for generic drugs.
- U.S. Food and Drug Administration. (2023, March 22). FDA Draft Guidance on Statistical Approaches to Establishing Bioequivalence [Video]. YouTube.
- U.S. Food and Drug Administration. (2024, September 20). FDA releases draft guidance on oncology multiregional clinical trials (MRCTs): Key considerations for global drug development. Parexel.
- MDPI. (2022, May 16).
- European Journal of Chemistry. (2014, June 15). A new validated bio-analytical liquid chromatographic-tandem mass spectrometric (LC-MS/MS)
- ScienceScholar. (2022, January 8).
- University Medical Center Utrecht. (2020, February 1). Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors.
- AccessPharmacy. (n.d.). Chapter 5. Intravenous Infusion | Applied Biopharmaceutics & Pharmacokinetics, 6e.
- SciSpace. (n.d.).
- Pharmacokinetics. (n.d.). Intravenous Infusion – Pharmacokinetics.
Sources
- 1. [Populational pharmacokinetics of doxorubicin applied to personalised its dosing in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of doxorubicin in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cceg.ki.se [cceg.ki.se]
- 7. Intravenous Infusion – Pharmacokinetics [sepia2.unil.ch]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. Clinical pharmacokinetics of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Rubidazone (Zorubicin) vs. Standard Anthracyclines: Safety Profile & Technical Comparison
Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Professionals, Clinical Pharmacologists[1]
Executive Summary: The Prodrug Advantage
Rubidazone (Zorubicin) represents a critical evolution in anthracycline chemistry, designed to mitigate the dose-limiting cardiotoxicity associated with standard agents like Doxorubicin and Daunorubicin.[1] Chemically defined as the benzoylhydrazone derivative of Daunorubicin, Rubidazone functions primarily as a prodrug .
Its safety advantage is derived from its altered pharmacokinetic profile.[1] By masking the C13 ketone group, Rubidazone modifies the rate of metabolic conversion to the active parent compound (Daunorubicin), blunting the peak plasma concentration (
Mechanistic & Chemical Profile
To understand the safety divergence, one must analyze the structural modification. Standard anthracyclines (Doxorubicin/Daunorubicin) possess a quinone moiety susceptible to redox cycling—the primary engine of reactive oxygen species (ROS) generation in cardiac tissue.[1]
-
Standard Anthracyclines: Rapid cellular uptake leads to immediate interaction with oxidoreductases (e.g., NADH dehydrogenase), generating superoxide radicals (
).[1] -
Rubidazone: The benzoylhydrazone modification at the C13 position stabilizes the molecule. It requires hydrolytic cleavage (mediated by plasma and tissue esterases/amidases) to release the active Daunorubicin.[1] This "slow-release" mechanism prevents the saturation of cardiac antioxidant defense systems (e.g., Glutathione peroxidase, Catalase).[1]
Visualization: Metabolic Activation & Toxicity Pathways
The following diagram illustrates the conversion of Rubidazone and the bifurcation between therapeutic DNA intercalation and toxic ROS generation.
Caption: Fig 1. Rubidazone acts as a prodrug, releasing Daunorubicin.[1] The controlled release mitigates mitochondrial redox cycling.
Safety Profile Comparison
The following data synthesizes preclinical and clinical findings comparing Rubidazone with Doxorubicin and Daunorubicin.
Table 1: Comparative Safety & Toxicity Metrics
| Feature | Rubidazone (Zorubicin) | Daunorubicin | Doxorubicin |
| Classification | Anthracycline Prodrug (Benzoylhydrazone) | Anthracycline Antibiotic | Anthracycline Antibiotic |
| Primary Indication | AML (Acute Myeloid Leukemia) | AML, ALL | Breast, Sarcoma, Lymphoma |
| Cardiotoxicity Risk | Moderate. Reduced acute events due to blunted | High. Dose-dependent irreversible cardiomyopathy.[1][2] | Very High. The standard for cardiotoxicity. |
| Myelosuppression | High. Dose-limiting toxicity.[1] Similar severity to Daunorubicin but potentially better recovery kinetics.[1] | High. Severe neutropenia/thrombocytopenia is common.[1] | High. Severe leukopenia is the major dose-limiting factor.[1] |
| Extravasation | Vesicant (Severe tissue necrosis).[1] | Vesicant (Severe tissue necrosis).[1] | Vesicant (Severe tissue necrosis).[1] |
| Specific Adverse Events | Hypotension: Rapid infusion can trigger histamine release/hypotension (unique to hydrazones).[1] | Stomatitis, Alopecia.[1] | Hand-Foot Syndrome, Stomatitis.[1][2][3][4][5][6][7] |
| Cumulative Dose Limit | ~750–900 mg/m² (Higher tolerance) | ~550 mg/m² | ~450–550 mg/m² |
Key Insights:
-
Cardiotoxicity: Rubidazone exhibits a higher cumulative dose tolerance than Doxorubicin.[1] In animal models (hamster/dog), Rubidazone showed significantly less histological cardiac damage at equitherapeutic doses compared to Doxorubicin [1, 3].[1]
-
Hypotension: Unlike standard anthracyclines, Rubidazone administration requires caution regarding rate.[1] Rapid IV injection can cause immediate hypotension, likely mediated by histamine release, a side effect less common with pure Daunorubicin [3].[1]
-
Efficacy/Toxicity Ratio: In AML induction therapy, Rubidazone achieves remission rates comparable to Daunorubicin but allows for a "smoother" induction of aplasia, potentially reducing early induction mortality [2, 5].
Experimental Validation Protocols
To objectively verify the safety advantage of Rubidazone in a research setting, the following protocol assesses cardiomyocyte viability and ROS generation. This protocol uses human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) , the gold standard for translatable safety toxicology.[1]
Protocol: Comparative In Vitro Cardiotoxicity Assay
Objective: Quantify the differential
Materials:
-
Assay Medium: RPMI 1640 + B27 Supplement (insulin-free).[1]
-
Reagents: CellTiter-Glo (ATP viability), DCFDA (ROS probe).[1]
-
Compounds: Rubidazone (dissolved in DMSO), Doxorubicin (positive control).[1]
Workflow:
-
Seeding: Plate hiPSC-CMs in 96-well plates (25,000 cells/well) coated with Matrigel. Culture for 7 days to allow syncytium formation and spontaneous beating.
-
Drug Treatment:
-
ROS Detection (DCFDA Assay):
-
Viability Readout:
-
Data Analysis: Calculate
and ROS fold-change relative to control.
Visualization: Experimental Logic
This diagram outlines the logical flow for validating the "Safety Hypothesis" of Rubidazone.
Caption: Fig 2. Workflow for comparative assessment of anthracycline cardiotoxicity using hiPSC-CMs.
Conclusion
Rubidazone serves as a historical and pharmacological proof-of-concept for prodrug-mediated safety enhancement .[1] By chemically modifying the Daunorubicin core to delay activation, Rubidazone reduces the acute oxidative stress burden on the myocardium without compromising the DNA-intercalating efficacy required for leukemia remission. For researchers developing next-generation anthracyclines, Rubidazone highlights the critical importance of pharmacokinetic modulation—specifically
References
-
Alberts, D. S., & Van Daalen Wetters, T. (1976).[1][8] Rubidazone vs adriamycin: an evaluation of their differential toxicity in the spleen colony assay system. British Journal of Cancer, 34(1), 64–68.[1][8] [Link]
-
Jacquillat, C., et al. (1976).[1][9] Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies.[1][9] Cancer, 37(2), 653–659.[1][9] [Link]
-
Herman, E. H., & Young, R. S. (1979).[1] Acute cardiovascular alterations induced by low doses of adriamycin, rubidazone, and daunorubicin in the anesthetized beagle dog. Cancer Treatment Reports, 63(11-12), 1771–1779.[1] [Link]
-
Sartiano, G. P., et al. (1979).[1] Mechanism of action of the anthracycline anti-tumor antibiotics, doxorubicin, daunomycin and rubidazone: preferential inhibition of DNA polymerase alpha. Nucleic Acids Research, 6(11), 3611–3626.[1] [Link]
-
Benjamin, R. S., et al. (1979).[1] Rubidazone in adults with previously treated acute leukemia and blast cell phase of chronic myelocytic leukemia: a Southwest Oncology Group Study.[10] Cancer Research, 39(12), 4817-4820.[1] [Link]
Sources
- 1. Daunorubicin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Pegylated Liposomal Doxorubicin Versus Epirubicin as Adjuvant Therapy for Stage I–III Breast Cancer [frontiersin.org]
- 3. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing toxicity and enhancing efficacy of doxorubicin by liposomal doxorubicin and aprepitant in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of genomic biomarkers for anthracycline-induced cardiotoxicity in human iPSC-derived cardiomyocytes: an in vitro repeated exposure toxicity approach for safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical study of rubidazone (22 050 R.P.), a new daunorubicin-derived compound, in 170 patients with acute leukemias and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rubidazone in adults with previously treated acute leukemia and blast cell phase of chronic myelocytic leukemia: a Southwest Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Rubidazon (Zorubicin) Disposal & Handling: Operational Safety Guide
[1][2]
Executive Summary & Chemical Identity
Rubidazon (also known as Zorubicin or Rubidazone ) is a benzoylhydrazone derivative of daunorubicin.[1][2] Like its parent compound, it is a potent anthracycline antibiotic used in chemotherapy.[2] It functions by intercalating DNA and inhibiting topoisomerase II.[2]
CRITICAL SAFETY WARNING: Rubidazon is cytotoxic, mutagenic, and teratogenic .[2] Improper disposal poses severe risks to laboratory personnel and environmental safety.[2] It must be managed as RCRA Hazardous Waste (typically U-listed or characteristic for toxicity depending on jurisdiction).[2]
| Parameter | Technical Specification |
| Chemical Name | Zorubicin Hydrochloride (Rubidazone) |
| Class | Anthracycline Antineoplastic |
| CAS Number | 54083-22-6 (Zorubicin HCl) |
| Appearance | Red-orange crystalline powder or solution |
| Primary Hazard | DNA Intercalation (Carcinogen/Mutagen) |
| Deactivation Target | Anthraquinone ring cleavage |
Personal Protective Equipment (PPE) Matrix
Rationale: Anthracyclines can permeate standard latex.[2] The following PPE is non-negotiable for any handling or disposal procedure.
| Component | Specification | Scientific Rationale |
| Gloves | Double-gloving required.[3][1][2][4] Inner: Nitrile (min 4 mil)Outer: Nitrile or Neoprene (extended cuff) | Creates a breakthrough time >30 mins.[3][1] The outer glove takes the contamination; the inner glove protects skin during doffing. |
| Respiratory | N95 (minimum) for solid spills.PAPR or Full-Face Respirator for large powder spills.[3][1][2] | Prevents inhalation of aerosolized particulates which can cause cardiotoxicity and mucositis.[2] |
| Body | Polyethylene-coated polypropylene gown (closed front).[3][1][2] | Liquid-impervious material prevents absorption through clothing.[3][1][2] |
| Eye/Face | Chemical splash goggles + Face shield (if pouring liquids).[2] | Mucous membrane contact can cause severe ulceration.[2] |
Deactivation Chemistry: The Self-Validating Protocol
Expert Insight: Simple soap and water does NOT deactivate Rubidazon; it only spreads it.[2] You must chemically degrade the anthraquinone chromophore.
We utilize a Redox-Based Deactivation System .[3][1][2] This is a self-validating process because Rubidazon is naturally red/orange.[3][1][2] A successful deactivation is confirmed visually when the solution turns colorless .[2]
The Reagents
-
Oxidizer: Sodium Hypochlorite (NaOCl) 5.25% (Commercial Bleach).[2]
-
Neutralizer: Sodium Thiosulfate (Na₂S₂O₃) 1% solution.[2]
The Mechanism
The sodium hypochlorite oxidizes the anthraquinone ring structure, breaking the conjugation system responsible for the drug's color and its DNA-intercalating capability.
Protocol:
Emergency Spill Response Workflow
This workflow is designed for immediate implementation in the event of a benchtop spill.
Figure 1: Decision tree for managing accidental Rubidazon spills. Note the critical "Visual Check" loop.
Routine Waste Disposal Procedures
Regulatory Note: Compliance with RCRA (Resource Conservation and Recovery Act) is mandatory in the US. Rubidazon waste must generally be incinerated at high temperatures (>1000°C) to ensure complete destruction.[3][1]
A. Trace Waste (Yellow Bin)
Definition: Items that are "RCRA Empty" (contain <3% of original volume).[2]
-
Items: Empty vials, syringes, IV bags, used gloves, gowns.[2]
-
Procedure: Place in Yellow Trace Chemotherapy Waste containers .
-
Disposal Path: Incineration (regulated medical waste).[2]
B. Bulk Waste (Black Bin)
Definition: Items containing visible liquid, unused stock solutions, or spill cleanup materials.
-
Items: Half-full vials, expired stock, spill pads from Section 4.[3][2]
-
Procedure: Place in Black RCRA Hazardous Waste containers .
-
Labeling: Must be labeled "Hazardous Waste - Cytotoxic - Toxic."[3][1][2]
-
Disposal Path: High-temperature chemical incineration.[3][1][2]
Figure 2: Segregation logic for Rubidazon waste streams to ensure regulatory compliance.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[2][4] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2][9] Centers for Disease Control and Prevention.[2][4] [Link][3][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][5] Controlling Occupational Exposure to Hazardous Drugs.[2] United States Department of Labor.[2] [Link][3][1]
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 594330, Zorubicin.[2][10] (Rubidazone).[2][6][7] [Link][3][1]
-
Castegnaro, M., et al. (1997).[2] Chemical degradation of wastes of antineoplastic agents.[2][11][12] International Agency for Research on Cancer (IARC).[2][4][11][13] [Link]
Sources
- 1. Ridazolol | C15H18Cl2N4O3 | CID 71265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rubiadin | C15H10O4 | CID 124062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. horticentre.co.nz [horticentre.co.nz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lupin.com [lupin.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ashp.org [ashp.org]
- 10. Methyldesphenylchloridazon | C5H6ClN3O | CID 594330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gerpac.eu [gerpac.eu]
Essential Personal Protective Equipment (PPE) for Handling Rubidazon and Other Potent Cytotoxic Compounds
A Senior Application Scientist's Guide to Mitigating Exposure Risk
Note to the Researcher: The compound "Rubidazon" does not correspond to a publicly documented chemical entity. This guide is therefore structured based on the established, rigorous safety protocols for handling potent cytotoxic and antineoplastic agents, which would be applicable to a new or investigational compound with a similar hazard profile.[1][2][3] A thorough, substance-specific risk assessment is mandatory before any handling of a new chemical entity.
The Core Principle: Containment and the Hierarchy of Controls
Before we even discuss personal protective equipment, it is crucial to understand that PPE is the last line of defense. The primary goal in handling potent compounds like Rubidazon is to minimize exposure through a systematic approach known as the Hierarchy of Controls.
This principle prioritizes control measures in the following order:
-
Elimination/Substitution: Can a less hazardous substance be used? (Often not feasible in drug development).
-
Engineering Controls: These are physical changes to the workspace that isolate the hazard. Examples include using a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[4][5]
-
Administrative Controls: These are procedural changes, such as developing strict Standard Operating Procedures (SOPs), providing comprehensive training, and restricting access to handling areas.[5][6]
-
Personal Protective Equipment (PPE): This is the equipment worn to protect the user from any residual contamination.
This guide focuses on PPE, but its effectiveness is critically dependent on the proper implementation of engineering and administrative controls.
The Hazard Profile of Potent Cytotoxic Agents
Compounds like Rubidazon are assumed to be hazardous based on their intended biological activity. The risks associated with similar antineoplastic agents are well-documented and include:
-
Teratogenicity: The ability to cause defects in a developing fetus.[1][2][7]
-
Reproductive Toxicity: The potential to impair fertility.[1][8]
-
Organ Toxicity at Low Doses: The potential to cause significant organ damage even with minimal exposure.[1][5]
The primary routes of occupational exposure are inhalation of aerosols or powders, direct skin contact (absorption), and accidental ingestion.[2][3][5]
Task-Specific PPE Requirements for Handling Rubidazon
The specific PPE required depends on the task being performed and the associated risk of exposure.[8][10][11] A risk assessment should be conducted for each procedure.[8][10][11] The following table provides a general framework.
| Task | Gloves | Gown | Respiratory Protection | Eye/Face Protection |
| Receiving/Unpacking | Double, chemotherapy-rated | Recommended | Not typically required unless packaging is damaged | Safety glasses. Face shield if risk of splash.[12] |
| Weighing/Reconstitution (Powder) | Double, chemotherapy-rated | Impermeable, disposable | NIOSH-approved respirator (e.g., N95 or higher) | Face shield and safety goggles[12][13] |
| Diluting/Aliquoting (Liquid) | Double, chemotherapy-rated | Impermeable, disposable | Not required if performed in a certified BSC/CACI | Face shield and safety goggles[13] |
| Administering to Cell Culture/Animals | Double, chemotherapy-rated | Impermeable, disposable | Not required if performed in a certified BSC/CACI | Safety glasses. Face shield if risk of splash.[14] |
| Waste Disposal | Double, chemotherapy-rated | Impermeable, disposable | Not typically required | Safety glasses |
| Spill Cleanup | Double, chemotherapy-rated | Impermeable, disposable | NIOSH-approved respirator (e.g., N95 or higher) | Face shield and safety goggles[12] |
Detailed PPE Specifications:
-
Gloves:
-
Must be designated as "chemotherapy-rated" and tested against standards like ASTM D6978.
-
Always wear two pairs of gloves.[13][15] The outer glove should be placed over the cuff of the gown, and the inner glove underneath.
-
Change gloves every 30-60 minutes or immediately if they are torn, punctured, or known to be contaminated.[15]
-
-
Gowns:
-
Must be disposable and made of a low-lint, impermeable material (e.g., polyethylene-coated polypropylene).[14][15]
-
Gowns should have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[14][15]
-
Standard lab coats are not sufficient as they are permeable and can become a source of contamination.
-
-
Respiratory Protection:
-
Surgical masks provide no protection against chemical aerosols or powders.[12]
-
For handling powders outside of a containment device, a NIOSH-approved respirator is mandatory. An N95 is the minimum, but a powered air-purifying respirator (PAPR) may be required for higher-risk procedures.
-
All personnel required to wear a respirator must be part of a respiratory protection program that includes medical clearance and annual fit-testing, as required by OSHA.[12]
-
-
Eye and Face Protection:
Procedural Workflow: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
PPE Selection and Donning Workflow
Caption: Workflow for risk assessment and proper donning of PPE.
Doffing (Removal) Procedure: This is a critical step to avoid contaminating yourself and the lab. It should be performed in a designated area.
-
Outer Gloves: The most contaminated item. Remove these first in the primary engineering control (e.g., BSC) if possible.
-
Gown and Outer Shoe Covers: Remove the gown by rolling it away from the body, ensuring the contaminated exterior is contained inward. Remove outer shoe covers. Dispose of immediately in a designated cytotoxic waste container.[11]
-
Exit the immediate work area.
-
Face Shield/Goggles and Respirator: Remove from the back to avoid touching the front.
-
Inner Gloves and Shoe Covers: Remove the final pair of gloves, turning them inside out. Remove inner shoe covers.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]
Decontamination and Disposal
All materials that come into contact with Rubidazon must be treated as hazardous waste.
-
PPE Disposal: All used PPE, including gowns, gloves, and shoe covers, must be disposed of in clearly labeled, sealed cytotoxic waste containers.[11][16] These containers are typically yellow or purple.
-
Surface Decontamination: Work surfaces inside the BSC and any equipment used should be decontaminated. This is a two-step process: first deactivating the compound (if a validated agent exists) and then cleaning/disinfecting.[11][17] Common practice involves using a detergent followed by 70% alcohol.[17] All cleaning materials must be disposed of as cytotoxic waste.[11]
-
Spill Management: A dedicated spill kit for cytotoxic agents must be readily available.[12] The cleanup procedure requires full PPE, including respiratory protection, and all materials used for cleanup must be disposed of as cytotoxic waste.[18]
By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the personal health risks associated with developing the next generation of potent therapeutics like Rubidazon, ensuring that scientific advancement does not come at the cost of personal safety.
References
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs . Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs . American Journal of Health-System Pharmacy. [Link]
-
Personal protective equipment for antineoplastic safety . PubMed. [Link]
-
Cytotoxic Drug Handling with Biosafety Isolators . BioSafe Tech by QUALIA. [Link]
-
Risks and Safety Measures for Cytotoxic Compounding . Ecolab. [Link]
-
What personal protective equipment (PPE) is required for a nurse to administer intravenous (IV) chemotherapy? . Dr.Oracle. [Link]
-
NIOSH Publications on Hazardous Drugs . Centers for Disease Control and Prevention (CDC). [Link]
-
The Evolution of the Safe Handling of Hazardous Chemotherapy Drugs . American Journal of Managed Care. [Link]
-
Antineoplastic Agents Risk Factors . Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment . POGO Satellite Manual. [Link]
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings . National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Safe handling and waste management of hazardous drugs . eviQ. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry . Eurofins. [Link]
-
Safe Handling of Hazardous Drugs . Duke University Safety. [Link]
-
Hazardous Drugs - Overview . Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law . PubMed. [Link]
-
Safe handling of cytotoxics: guideline recommendations . Canadian Journal of Hospital Pharmacy. [Link]
-
Disposal of Cytotoxic Waste (Synto) Standard Operating Procedure . South East Coast Ambulance Service. [Link]
-
Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs . GERPAC. [Link]
-
HEALTH CARE FACILITIES . Oregon Occupational Safety and Health Administration. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists. [Link]
-
Guide for handling cytotoxic drugs and related waste . WorkSafe Queensland. [Link]
Sources
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. qualia-bio.com [qualia-bio.com]
- 5. ecolab.com [ecolab.com]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. restoredcdc.org [restoredcdc.org]
- 9. safety.duke.edu [safety.duke.edu]
- 10. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 11. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 12. ashp.org [ashp.org]
- 13. pogo.ca [pogo.ca]
- 14. droracle.ai [droracle.ai]
- 15. The Evolution of the Safe Handling of Hazardous Chemotherapy Drugs [theoncologynurse.com]
- 16. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 17. gerpac.eu [gerpac.eu]
- 18. secamb.nhs.uk [secamb.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
